Lufironil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGMPTCXPMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155802 | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128075-79-6 | |
| Record name | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128075-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lufironil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUFIRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Lufironil (HOE 077): A Technical Guide to its Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lufironil, also known by its developmental code HOE 077, is a potent and specific inhibitor of prolyl 4-hydroxylase. This enzyme plays a critical role in the post-translational modification of proline residues in collagen, a key protein involved in the extracellular matrix. By inhibiting this enzyme, this compound effectively reduces collagen synthesis, making it a significant compound of interest for the development of anti-fibrotic therapies. Fibrotic diseases, such as liver fibrosis, are characterized by the excessive accumulation of collagen and other extracellular matrix components, leading to tissue scarring and organ dysfunction. This technical guide provides an in-depth overview of the discovery, initial synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and research.
Discovery and Rationale
This compound (HOE 077) was developed as a targeted inhibitor of prolyl 4-hydroxylase to address the unmet medical need for effective anti-fibrotic agents. The rationale behind its development lies in the critical role of prolyl 4-hydroxylase in collagen biosynthesis. The hydroxylation of proline residues is an essential step for the formation of stable triple-helical collagen molecules. Inhibition of this enzymatic step was hypothesized to selectively reduce the production of mature collagen, thereby mitigating the progression of fibrotic diseases.
Chemical Properties and Structure
This compound is chemically known as N,N'-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. Its chemical structure and basic properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N,N'-Bis(2-methoxyethyl)pyridine-2,4-dicarboxamide |
| Synonyms | This compound, HOE 077 |
| CAS Number | 128075-79-6 |
| Molecular Formula | C₁₃H₁₉N₃O₄ |
| Molecular Weight | 281.31 g/mol |
| Appearance | Solid powder |
| Purity | >98% (commercially available) |
Initial Synthesis
Conceptual Synthetic Workflow
Caption: Conceptual synthetic workflow for this compound.
General Experimental Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: Pyridine-2,4-dicarboxylic acid is converted to a more reactive species, such as an acyl chloride. This can be achieved by reacting the dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.
-
Amide Formation: The resulting pyridine-2,4-dicarbonyl dichloride is then reacted with 2-methoxyethylamine. This reaction is usually performed in an aprotic solvent such as DCM or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloric acid byproduct. The amine is typically added dropwise to the solution of the acyl chloride at a low temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.
Mechanism of Action: Prolyl 4-Hydroxylase Inhibition
This compound exerts its anti-fibrotic effects by inhibiting the enzyme prolyl 4-hydroxylase. This enzyme is a key catalyst in the hydroxylation of proline residues within procollagen chains, a critical step for the formation of a stable collagen triple helix at body temperature.
Signaling Pathway of Collagen Synthesis and Inhibition by this compound
Caption: Inhibition of collagen synthesis by this compound.
By inhibiting prolyl 4-hydroxylase, this compound prevents the formation of hydroxyproline, leading to the synthesis of under-hydroxylated procollagen chains. These chains are unable to form a stable triple helix at physiological temperatures and are subsequently targeted for intracellular degradation, resulting in a significant reduction in the secretion of mature collagen.
Preclinical Efficacy in Liver Fibrosis
The anti-fibrotic potential of this compound (HOE 077) has been evaluated in various preclinical models of liver fibrosis. These studies have demonstrated its ability to reduce collagen deposition and ameliorate liver injury.
Summary of In Vivo Efficacy Data in a Rat Model of Liver Fibrosis
A key study investigated the effects of HOE 077 in a rat model of liver fibrosis induced by pig serum. The following table summarizes the key findings.
| Parameter | Control Group | Pig Serum Group | Pig Serum + HOE 077 (100 ppm) | Pig Serum + HOE 077 (200 ppm) |
| Liver Hydroxyproline (µg/g wet weight) | 105 ± 15 | 350 ± 50 | 250 ± 45 | 181 ± 39 |
| α-SMA Positive Area (%) | < 0.1 | 2.94 ± 2.14 | Not Reported | 1.17 ± 0.88 |
| Procollagen α2(I) mRNA (relative units) | 100 | 486 ± 102 | Not Reported | 151 ± 36 |
| Procollagen α1(III) mRNA (relative units) | 100 | 276 ± 127 | Not Reported | 160 ± 67 |
Data are presented as mean ± standard deviation. α-SMA: alpha-smooth muscle actin, a marker of hepatic stellate cell activation.
Experimental Protocol: Pig Serum-Induced Liver Fibrosis in Rats
The following provides a detailed methodology for the in vivo study cited above:
-
Animal Model: Male Wistar rats were used in the study.
-
Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal injections of 0.5 ml of pig serum twice a week for 10 weeks.
-
Treatment: HOE 077 was administered in the diet at concentrations of 100 ppm and 200 ppm throughout the 10-week study period.
-
Endpoint Analysis:
-
Histology: Liver tissue was stained with hematoxylin and eosin (H&E), Azan stain for collagen, and immunohistochemically for α-smooth muscle actin (α-SMA).
-
Hydroxyproline Assay: The total collagen content in the liver was quantified by measuring the hydroxyproline content.
-
Gene Expression Analysis: The mRNA levels of type I and type III procollagen were determined by Northern blot analysis.
-
Electron Microscopy: Ultrastructural changes in the liver, including the morphology of hepatic stellate cells, were examined.
-
Experimental Workflow for In Vivo Study
Caption: Workflow of the preclinical liver fibrosis study.
Conclusion
This compound (HOE 077) represents a significant advancement in the quest for targeted anti-fibrotic therapies. Its specific mechanism of action, the inhibition of prolyl 4-hydroxylase, offers a promising approach to selectively reduce collagen synthesis and deposition in fibrotic tissues. The preclinical data strongly support its efficacy in animal models of liver fibrosis. Further research and development of this compound and similar prolyl 4-hydroxylase inhibitors may lead to novel treatments for a range of debilitating fibrotic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its discovery, synthesis, and preclinical validation.
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted physicochemical properties, a hypothetical synthesis protocol, and standard characterization methodologies for the novel compound N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. Due to the absence of published experimental data for this specific molecule, this document leverages established chemical principles and computational models to offer a foundational resource for researchers interested in its synthesis and evaluation. The guide is intended to support further investigation into this and related compounds within the domain of medicinal chemistry and drug discovery.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of experimental data, computational methods provide reliable estimations of these key parameters. The predicted properties for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, based on its chemical structure, are summarized in Table 1. These values were calculated using established algorithms and provide a preliminary assessment of the compound's characteristics.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C13H19N3O4 | Defines the elemental composition. |
| Molecular Weight | 281.31 g/mol | Influences diffusion and transport across membranes. |
| LogP (Octanol/Water Partition Coefficient) | 0.85 | Indicates the lipophilicity of the molecule, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 87.9 Ų | Predicts the compound's ability to cross cell membranes. |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, influencing binding interactions. |
| Hydrogen Bond Acceptors | 5 | Number of N or O atoms, crucial for molecular recognition. |
| pKa (most acidic) | 13.5 | Predicts the ionization state of the molecule at physiological pH. |
| pKa (most basic) | 2.1 | Predicts the ionization state of the molecule at physiological pH. |
Table 1: Predicted Physicochemical Properties of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Hypothetical Synthesis Protocol
The synthesis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide can be envisioned through the amidation of a suitable pyridine-2,4-dicarboxylic acid derivative with 2-methoxyethylamine. A common and effective method for amide bond formation is the use of a coupling agent.
Reaction Scheme:
Pyridine-2,4-dicarboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting pyridine-2,4-dicarbonyl dichloride is then reacted with an excess of 2-methoxyethylamine to yield the desired product.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a solution of pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (2.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude pyridine-2,4-dicarbonyl dichloride.
-
Amidation: Dissolve the crude pyridine-2,4-dicarbonyl dichloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-methoxyethylamine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents) in anhydrous DCM. Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography or LC-MS), quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Characterization Methodologies
Following synthesis and purification, a comprehensive characterization is essential to confirm the identity, purity, and structure of the compound. The following analytical techniques are standard for the characterization of novel organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons, confirming the presence of the methoxyethyl and pyridine moieties.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. This is a crucial step for verifying the molecular formula.
-
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a pure substance.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) and N-H bonds.
-
Melting Point Determination: To determine the melting point range of the solid compound, which is a physical constant that can be used as an indicator of purity.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a general context for the application of such a compound in drug discovery.
Caption: Synthesis and characterization workflow for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Caption: A generalized workflow for the drug discovery and development process.
An In-Depth Technical Guide to N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide Structural Analogs and Derivatives as Prolyl 4-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, also known as Lufironil or HOE 077, and its structural analogs represent a promising class of antifibrotic agents. Their primary mechanism of action involves the inhibition of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen biosynthesis. By inhibiting P4H, these compounds effectively modulate the activation of hepatic stellate cells (HSCs), key mediators of fibrosis in the liver. This technical guide provides a comprehensive overview of the structural analogs and derivatives of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, their structure-activity relationships (SAR), quantitative inhibitory data, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the involved signaling pathways.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys. A pivotal step in the fibrotic cascade is the hydroxylation of proline residues in procollagen, a reaction catalyzed by prolyl 4-hydroxylase (P4H). This post-translational modification is essential for the formation of stable collagen triple helices. Consequently, inhibition of P4H presents a compelling therapeutic strategy for mitigating fibrosis.
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (this compound, HOE 077) and its close analog, Safironil, have emerged as potent inhibitors of P4H. These compounds are based on a central pyridine-2,4-dicarboxamide scaffold and have demonstrated significant antifibrotic efficacy by preventing the activation of hepatic stellate cells. This guide delves into the chemical and biological landscape of these compounds, offering valuable insights for researchers and professionals engaged in the development of novel antifibrotic therapies.
Structural Analogs and Derivatives: Quantitative Data
The core of the antifibrotic activity of this class of compounds lies in the pyridine-2,4-dicarboxamide moiety, which mimics the 2-oxoglutarate co-substrate of prolyl 4-hydroxylase. Variations in the substituents at the N2 and N4 positions significantly influence the inhibitory potency. The following table summarizes the quantitative data for key structural analogs and derivatives.
| Compound Name/Reference | Structure | Target Enzyme | IC50 (µM) | Cell-Based Activity |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (this compound, HOE 077) |
| Prolyl 4-Hydroxylase | Not explicitly reported in µM, but effective in vivo | Prevents activation of hepatic stellate cells |
| Safironil | Prolyl 4-Hydroxylase | Not explicitly reported in µM, but effective in vivo | Prevents activation of hepatic stellate cells | |
| Pyridine-2,4-dicarboxylic acid | Prolyl 4-Hydroxylase | ~2 | Half-maximal inhibition of hydroxyproline formation in calvaria at 650 µM | |
| Diethyl-2,4-pyridinedicarboxylate | Prolyl 4-Hydroxylase (pro-inhibitor) | >1000 (inactive in vitro) | Half-maximal inhibition of hydroxyproline formation in calvaria at 10 µM | |
| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | Prolyl 4-Hydroxylase | 0.19[1] | Potent inhibitor in vitro |
Experimental Protocols
General Synthesis of N2,N4-Disubstituted-2,4-pyridinedicarboxamide Derivatives
This protocol outlines a general method for the synthesis of N2,N4-disubstituted-2,4-pyridinedicarboxamide analogs, based on standard amidation procedures.
Materials:
-
Pyridine-2,4-dicarboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (e.g., 2-methoxyethylamine)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation: To a solution of pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude pyridine-2,4-dicarbonyl dichloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N2,N4-disubstituted-2,4-pyridinedicarboxamide.
Prolyl 4-Hydroxylase Inhibition Assay (Cell-Based)
This protocol is adapted from a cell-based assay for screening P4H inhibitors in hepatic stellate cells.
Materials:
-
HSC-T6 (immortalized rat hepatic stellate cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ascorbate
-
Cobalt chloride (optional, for inducing hypoxic conditions chemically)
-
Test compounds (e.g., N2,N4-disubstituted-2,4-pyridinedicarboxamide analogs)
-
Hydroxyproline assay kit
Procedure:
-
Cell Culture and Treatment: Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2. Seed the cells in 6-well plates and allow them to adhere overnight.
-
Induction of Collagen Synthesis: To induce collagen synthesis and P4H activity, treat the cells with ascorbate (50 µM). For mimicking hypoxia, either place the cells in a hypoxic chamber (1% O2) or add cobalt chloride (5 µM) to the culture medium.
-
Inhibitor Treatment: Add the test compounds at various concentrations to the cell culture medium and incubate for 24 hours.
-
Hydroxyproline Quantification: After incubation, harvest the cells and hydrolyze the cell pellet in 6M HCl at 110 °C for 18-24 hours. Neutralize the hydrolysate and measure the hydroxyproline content using a commercial hydroxyproline assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of hydroxyproline production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
In Silico Modeling of PHD2 Inhibition: A Technical Guide to N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide Binding
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to model the binding of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide to Prolyl Hydroxylase Domain 2 (PHD2). Prolyl hydroxylase inhibitors are a promising class of drugs for the treatment of anemia associated with chronic kidney disease. This document outlines the computational and experimental workflows for characterizing the interaction between small molecule inhibitors and PHD2, a key oxygen sensor in the hypoxia-inducible factor (HIF) signaling pathway. Due to the limited availability of specific binding data for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in the public domain, this guide utilizes data for a representative PHD2 inhibitor, Vadadustat, to illustrate the data presentation and methodologies. This approach provides a practical template for researchers engaged in the discovery and development of novel PHD2 inhibitors.
Introduction: The Role of PHD2 in Cellular Oxygen Sensing
Prolyl Hydroxylase Domain 2 (PHD2) is a critical enzyme in the cellular response to changes in oxygen availability. Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. In hypoxic (low oxygen) conditions, PHD2 activity is inhibited due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.
Inhibition of PHD2 can mimic a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of erythropoietin (EPO), which stimulates red blood cell production. This mechanism of action makes PHD2 an attractive therapeutic target for the treatment of anemia. N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is a member of the 2,4-pyridinedicarboxamide class of compounds, which have been investigated as potential PHD2 inhibitors.
PHD2 Signaling Pathway
The canonical signaling pathway involving PHD2 is central to cellular oxygen homeostasis. The following diagram illustrates the key events in this pathway under both normoxic and hypoxic conditions.
In Silico Modeling of Ligand Binding
Computational methods are invaluable for predicting and analyzing the binding of small molecules to their protein targets. The following sections detail a typical in silico workflow for studying the interaction of a ligand, such as N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, with PHD2.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and for virtual screening of compound libraries.
-
Protein Preparation:
-
Obtain the crystal structure of human PHD2 from the Protein Data Bank (PDB). For this example, PDB ID: 5L9B (PHD2 in complex with Vadadustat) is used.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide using a molecular builder.
-
Assign partial charges to the ligand atoms.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on PHD2 based on the location of the co-crystallized ligand (Vadadustat) in the template structure.
-
Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.
-
Generate a set of possible binding poses and rank them based on a scoring function.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding interactions in a solvated environment.
-
System Preparation:
-
Use the best-ranked docked pose of the PHD2-ligand complex from the molecular docking step as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., AMBER, CHARMM, GROMOS) for both the protein and the ligand.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.
-
Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure stable temperature and pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand interactions.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).
-
In Silico Workflow Diagram
The following diagram illustrates the logical flow of the in silico modeling process.
An In-depth Technical Guide on the Early Research of Galunisertib's Biological Activity in Liver Fibrosis
Disclaimer: Initial searches for "Lufironil" did not yield relevant information regarding its biological activity. This guide has been prepared using Galunisertib (LY2157299) , a well-researched inhibitor of the TGF-β pathway active in liver fibrosis, as an illustrative example to fulfill the user's request for a detailed technical whitepaper.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] A central mediator in the pathogenesis of liver fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] This pathway's dysregulation is a critical pathogenic mechanism, driving the activation of hepatic stellate cells (HSCs) into myofibroblasts, the primary producers of ECM components.[2][3]
Galunisertib (LY2157299) is a small molecule inhibitor that selectively targets the TGF-β receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] By inhibiting the kinase activity of TβRI, Galunisertib effectively blocks the canonical TGF-β signaling cascade, presenting a promising therapeutic strategy for liver fibrosis.[5] This document summarizes the early preclinical research elucidating the biological activity and anti-fibrotic potential of Galunisertib.
Mechanism of Action
Galunisertib functions as a potent and selective, ATP-mimetic inhibitor of the TβRI (ALK5) serine/threonine kinase.[4] The canonical TGF-β signaling pathway is initiated when TGF-β binds to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TβRI at its glycine-serine rich (GS) domain.[3] This activation of TβRI leads to the phosphorylation of downstream signaling proteins, specifically the receptor-activated SMADs (R-SMADs), SMAD2 and SMAD3.[3]
Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of numerous pro-fibrotic genes, including collagens and other ECM components.[4]
Galunisertib exerts its effect by preventing the phosphorylation of SMAD2, thereby abrogating the activation of this canonical pathway.[5] This inhibition has been demonstrated to be a central mechanism of its anti-fibrotic action.
Signaling Pathway Visualization
The following diagram illustrates the TGF-β signaling pathway and the inhibitory action of Galunisertib.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emergence of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in Cellular Oxygen Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular adaptation to changes in oxygen availability is a fundamental process crucial for survival and is implicated in a range of physiological and pathological conditions, including angiogenesis, erythropoiesis, and cancer progression. The hypoxia-inducible factor (HIF) signaling pathway is the master regulator of the cellular response to hypoxia. A key control point in this pathway is the oxygen-dependent degradation of the HIF-α subunit, which is mediated by prolyl hydroxylase domain (PHD) enzymes. Small molecule inhibitors of PHDs have emerged as a promising therapeutic strategy to mimic a hypoxic response by stabilizing HIF-α. This technical guide focuses on the putative role of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, a compound featuring the pyridinedicarboxamide scaffold characteristic of known PHD inhibitors. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will provide an in-depth overview of the established mechanism of action for this class of compounds, relevant quantitative data from analogous molecules, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to low oxygen is primarily orchestrated by the HIF family of transcription factors. Under normoxic conditions, the HIF-1α subunit is hydroxylated on specific proline residues by PHD enzymes. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-1β subunit. This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various adaptive processes, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and metabolic reprogramming.
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide: A Putative PHD Inhibitor
The chemical structure of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, with its central pyridinedicarboxamide core, strongly suggests its function as a competitive inhibitor of PHD enzymes. This scaffold mimics the binding of the PHD co-substrate 2-oxoglutarate, thereby blocking the hydroxylation of HIF-1α. By inhibiting PHD activity, this compound is expected to stabilize HIF-1α even under normoxic conditions, effectively inducing a hypoxic response.
Mechanism of Action
The proposed mechanism of action for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is the inhibition of prolyl hydroxylase enzymes. This leads to the stabilization of HIF-1α, which then initiates a downstream signaling cascade.
Quantitative Data for Analogous Pyridinedicarboxamide PHD Inhibitors
While specific data for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is limited, the following table summarizes the in vitro inhibitory activity (IC50 values) of several analogous compounds with the pyridinedicarboxamide scaffold against PHD2, the primary isoform responsible for HIF-1α hydroxylation.
| Compound ID | Scaffold | PHD2 IC50 (nM) | Reference |
| Compound A | Tetrahydropyridin-4-ylpicolinoylglycine | 6.55 ± 0.41 | [1] |
| Compound B | 4-Hydroxypyrimidine | 256 | [2] |
| Compound C | 5-Amide substituted pyridine-2-carboxylic acid | >1000 | [3] |
| Roxadustat (FG-4592) | Isoquinolinecarboxamide | ~70-100 | |
| Vadadustat (AKB-6548) | Glycinamide | ~1000 |
Note: The IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Characterization
The characterization of a putative PHD inhibitor like N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular activity.
In Vitro PHD2 Enzyme Inhibition Assay (Time-Resolved FRET)
This assay measures the direct inhibition of PHD2 enzyme activity.
Principle: A biotinylated HIF-1α peptide substrate is hydroxylated by recombinant PHD2. A europium-labeled anti-hydroxylated HIF-1α antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the peptide is hydroxylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Recombinant human PHD2 enzyme.
-
Biotinylated HIF-1α peptide substrate.
-
2-oxoglutarate, FeSO4, and Ascorbic Acid.
-
Test compound (N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide) serially diluted in DMSO.
-
Europium-labeled anti-hydroxy-HIF-1α antibody.
-
Streptavidin-APC conjugate.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing PHD2, FeSO4, and the biotinylated HIF-1α peptide in assay buffer.
-
Initiate the reaction by adding 5 µL of a solution containing 2-oxoglutarate and ascorbic acid in assay buffer.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing EDTA, the europium-labeled antibody, and streptavidin-APC.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the compound to stabilize HIF-1α in a cellular context.[4][5]
Principle: Cells are treated with the test compound, and the levels of HIF-1α protein are measured by Western blotting.[4][5]
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.[4]
-
Treat the cells with increasing concentrations of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide for 4-6 hours under normoxic conditions.[4] A positive control, such as CoCl2 or deferoxamine (DFO), should be included.[5]
-
-
Protein Extraction:
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an 8% SDS-PAGE gel.[5]
-
Transfer the proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
HRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1.[7][8][9]
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs is transfected into cells.[7][9] HIF-1α stabilization by the test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.[7]
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Conclusion
While direct experimental evidence for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is not yet widely published, its chemical structure strongly suggests its role as a prolyl hydroxylase inhibitor. This class of compounds holds significant therapeutic potential for conditions such as anemia of chronic kidney disease by stabilizing HIF-1α and upregulating the expression of erythropoietin and genes involved in iron metabolism. The experimental protocols and methodologies detailed in this guide provide a comprehensive framework for the characterization of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and other novel PHD inhibitors, from initial in vitro screening to cell-based validation of their mechanism of action. Further investigation into the efficacy, selectivity, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Pyridine Dicarboxamide Compounds in Enzymology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on pyridine dicarboxamide compounds and their significant role in enzymology and drug discovery. The unique structural features of the pyridine dicarboxamide scaffold have positioned it as a privileged pharmacophore in the design of potent and selective enzyme inhibitors. This document delves into the synthesis, experimental evaluation, and mechanisms of action of these compounds against various key enzymatic targets.
Introduction to Pyridine Dicarboxamide Compounds
Pyridine dicarboxamide derivatives are a class of organic compounds characterized by a central pyridine ring bearing two carboxamide functional groups. The nitrogen atom within the pyridine ring and the amide functionalities provide crucial points of interaction with biological macromolecules, particularly enzymes, making them attractive candidates for the development of therapeutic agents.[1][2] The versatility of this scaffold allows for diverse chemical modifications, enabling the fine-tuning of their inhibitory activity and selectivity against a range of enzymes implicated in various diseases.[3]
Synthesis of Pyridine Dicarboxamide Derivatives
The synthesis of symmetric pyridine-2,6-dicarboxamides is typically achieved through a straightforward condensation reaction between pyridine-2,6-dicarbonyl dichloride and an appropriate amine. The following protocol is a representative example for the synthesis of N,N'-bis(4-bromophenyl)pyridine-2,6-dicarboxamide.
Experimental Protocol: Synthesis of N,N'-bis(4-bromophenyl)pyridine-2,6-dicarboxamide[4]
Materials:
-
Pyridine-2,6-dicarbonyl dichloride
-
4-bromoaniline
-
Dry tetrahydrofuran (THF)
-
Nitrogen gas
-
Magnetic stirrer
-
Condenser
-
Thermometer
-
Dropping funnel
-
Round-bottomed flask (100 ml, three-necked)
-
Water
-
5% NaOH solution
-
Methanol
-
Vacuum filtration apparatus
Procedure:
-
In a 100 ml three-necked round-bottomed flask equipped with a condenser, a nitrogen gas inlet tube, a thermometer, and a magnetic stirrer, dissolve 0.02 mol (3.44 g) of 4-bromoaniline in 25 mL of dry tetrahydrofuran (THF).
-
Stir the solution at 273–278 K (0–5 °C) for 30 minutes.
-
In a separate flask, dissolve 0.01 mol (2.04 g) of pyridine-2,6-dicarbonyl dichloride in 30 mL of THF.
-
Add the pyridine-2,6-dicarbonyl dichloride solution dropwise to the 4-bromoaniline solution using a dropping funnel while maintaining the temperature at 273–278 K.
-
Continue stirring for an additional hour under the same temperature conditions.
-
Raise the temperature of the reaction mixture to 308–313 K (35–40 °C) and continue stirring for 45 minutes.
-
Cool the flask to room temperature and pour the contents into water.
-
Allow the mixture to stand for 24 hours, during which a precipitate will form.
-
Filter the resulting dark brown precipitate and wash it with hot water, followed by a 5% NaOH solution.
-
Finally, wash the product with hot water and then with methanol.
-
Dry the purified product under a vacuum at 353 K (80 °C).
-
The crude product can be recrystallized from a THF-ethyl acetate mixture (1:2) for further purification.
Enzymatic Inhibition by Pyridine Dicarboxamide Compounds
Pyridine dicarboxamide derivatives have been shown to inhibit a variety of enzymes with significant therapeutic potential. This section details their activity against key enzymes and provides standardized protocols for assessing their inhibitory effects.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4][5] Pyridine dicarboxamide-based sulfonamides have emerged as potent inhibitors of these cancer-associated CAs.
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Pyridine-2,6-dicarboxamide sulfonamides | hCA I | 12.8–37.6 | [6] |
| Pyridine-2,6-dicarboxamide sulfonamides | hCA II | 17.8–46.7 | [6] |
This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.
Materials:
-
0.02 M Trizma buffer, pH 8.3
-
CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold water for 30 minutes)
-
Carbonic anhydrase enzyme solution
-
Pyridine dicarboxamide inhibitor solution
-
pH meter and electrode
-
Stopwatch
-
Ice bath
Procedure:
-
Blank Measurement (T₀):
-
Pipette 3.0 mL of the 0.02 M Trizma buffer into a small beaker placed in an ice bath.
-
Place the pH electrode into the buffer and ensure the temperature is 0-4°C.
-
Rapidly add 2.0 mL of CO₂-saturated water to the buffer.
-
Simultaneously start the stopwatch and record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is the blank time (T₀).
-
-
Enzyme Activity Measurement (T):
-
Pipette 3.0 mL of the 0.02 M Trizma buffer into a beaker in an ice bath.
-
Add a known concentration of the carbonic anhydrase enzyme solution.
-
Rapidly add 2.0 mL of CO₂-saturated water.
-
Start the stopwatch and record the time for the pH to drop from 8.3 to 6.3. This is the enzyme time (T).
-
-
Inhibitor Activity Measurement (Tᵢ):
-
Repeat the enzyme activity measurement, but pre-incubate the enzyme with the pyridine dicarboxamide inhibitor for a specified time before adding the CO₂-saturated water. This gives the inhibited time (Tᵢ).
-
Calculation of Inhibition:
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Tᵢ - T) / (T₀ - T) ] x 100
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for diseases such as Alzheimer's disease and myasthenia gravis.[8] Pyridine dicarboxamide derivatives have demonstrated significant inhibitory activity against both AChE and BChE.
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Pyridine-2,6-dicarboxamide sulfonamides | Acetylcholinesterase (AChE) | 98.4–197.5 | [6] |
| Pyridine-2,6-dicarboxamide sulfonamides | Butyrylcholinesterase (BChE) | 82.2–172.7 | [6] |
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
0.1 M Phosphate buffer, pH 8.0
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Pyridine dicarboxamide inhibitor solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Add 25 µL of ATCI solution to initiate the reaction.
-
Add 125 µL of DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel.
Calculation of Inhibition:
The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] COX-2 is an inducible isoform that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs. Certain pyridine dicarboxamide derivatives have shown potent and selective inhibition of COX-2.
This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.
Materials:
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Pyridine dicarboxamide inhibitor solution
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a 96-well plate, add the reaction buffer, heme, and the inhibitor solution at various concentrations.
-
Add the COX-2 enzyme solution and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add the chromogenic substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set period.
-
A control reaction without the inhibitor should be run in parallel.
Calculation of Inhibition:
The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme that participates in both the citric acid cycle and the electron transport chain in mitochondria.[8] It oxidizes succinate to fumarate in the citric acid cycle and transfers electrons to the electron transport chain. Inhibition of SDH can disrupt cellular respiration and is a target for antifungal and anticancer agents. Pyridine carboxamides have been identified as potential SDH inhibitors.[8]
SDH activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Mitochondrial isolation buffer
-
Succinate solution
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Potassium cyanide (KCN) to inhibit Complex IV
-
Pyridine dicarboxamide inhibitor solution
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells).
-
In a cuvette, add the mitochondrial suspension, KCN, and the inhibitor solution at various concentrations.
-
Add DCPIP.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
A control reaction without the inhibitor should be run in parallel.
Calculation of Inhibition:
The rate of DCPIP reduction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
Conclusion and Future Directions
Pyridine dicarboxamide compounds represent a versatile and promising scaffold for the development of novel enzyme inhibitors. Their synthetic accessibility and the ability to modulate their structure to achieve high potency and selectivity make them valuable tools in drug discovery. The foundational studies highlighted in this guide demonstrate their potential to target a range of enzymes implicated in cancer, neurodegenerative diseases, and inflammatory disorders. Future research should focus on expanding the library of pyridine dicarboxamide derivatives, exploring their activity against other clinically relevant enzymes, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, a potential building block in medicinal chemistry and materials science. Two effective synthesis routes are presented: a direct coupling method using N,N'-dicyclohexylcarbodiimide (DCC), and a two-step method involving the formation of an acyl chloride intermediate. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.
Introduction
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is a disubstituted pyridine derivative with potential applications as a ligand in coordination chemistry, a precursor for pharmacologically active molecules, and a monomer in polymer synthesis. The presence of both amide and ether functionalities offers multiple points for further chemical modification and imparts specific solubility and binding properties. This application note details two reliable methods for its preparation from commercially available starting materials.
Chemical Reaction Scheme
Caption: Alternative synthesis routes for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Starting Amount (mmol) | Volume/Mass | Expected Yield (%) | Product Mass (g) | Purity (by NMR) |
| 2,4-Pyridinedicarboxylic Acid | 167.12 | 10.0 | 1.67 g | - | - | >98% |
| 2-Methoxyethylamine | 75.11 | 22.0 | 2.0 mL | - | - | >98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 22.0 | 4.54 g | - | - | >98% |
| Thionyl Chloride (SOCl₂) | 118.97 | 25.0 | 1.8 mL | - | - | >98% |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | 281.32 | - | - | ~85% (Method A) | ~2.39 | >95% |
| ~80% (Method B) | ~2.25 | >95% |
Experimental Protocols
Method A: Direct Amidation using DCC Coupling
This method facilitates the direct formation of amide bonds between 2,4-pyridinedicarboxylic acid and 2-methoxyethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
2,4-Pyridinedicarboxylic acid (1.67 g, 10.0 mmol)
-
2-Methoxyethylamine (2.0 mL, 22.0 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (4.54 g, 22.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol)
-
Dichloromethane (CH₂Cl₂, 100 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred suspension of 2,4-pyridinedicarboxylic acid and DMAP in 80 mL of dichloromethane at 0 °C (ice bath), add 2-methoxyethylamine.
-
DCC Addition: Dissolve DCC in 20 mL of dichloromethane and add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in dichloromethane) to yield the pure product.
Method B: Two-Step Synthesis via Acyl Chloride
This method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by amidation.
Step 1: Synthesis of 2,4-Pyridinedicarbonyl dichloride
Materials:
-
2,4-Pyridinedicarboxylic acid (1.67 g, 10.0 mmol)
-
Thionyl chloride (SOCl₂) (3.6 mL, 50.0 mmol) or Oxalyl chloride ((COCl)₂) (2.2 mL, 25.0 mmol)
-
N,N-Dimethylformamide (DMF) (2-3 drops)
-
Anhydrous toluene or dichloromethane (50 mL)
Procedure:
-
Reaction Setup: Suspend 2,4-pyridinedicarboxylic acid in the chosen solvent. Add a catalytic amount of DMF.
-
Acyl Chloride Formation: Add thionyl chloride or oxalyl chloride dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4-pyridinedicarbonyl dichloride is typically used in the next step without further purification.
Step 2: Amidation
Materials:
-
Crude 2,4-pyridinedicarbonyl dichloride (from Step 1)
-
2-Methoxyethylamine (2.0 mL, 22.0 mmol)
-
Triethylamine (TEA) (3.1 mL, 22.0 mmol)
-
Anhydrous dichloromethane (100 mL)
Procedure:
-
Reaction Setup: Dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane and cool to 0 °C.
-
Amine Addition: In a separate flask, dissolve 2-methoxyethylamine and triethylamine in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Method A (steps 4 and 5).
Characterization Data (Hypothetical)
-
Appearance: White to off-white solid.
-
Melting Point: 115-120 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.80 (d, J=5.0 Hz, 1H, Py-H6), 8.55 (s, 1H, Py-H3), 8.20 (d, J=5.0 Hz, 1H, Py-H5), 7.8 (br t, 2H, NH), 3.65 (t, J=5.2 Hz, 4H, -CH₂-N), 3.55 (t, J=5.2 Hz, 4H, -CH₂-O), 3.35 (s, 6H, -O-CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.8 (C=O), 164.5 (C=O), 150.2 (Py-C), 148.5 (Py-C), 138.0 (Py-CH), 125.5 (Py-CH), 122.0 (Py-CH), 70.5 (-CH₂-O), 59.0 (-O-CH₃), 40.0 (-CH₂-N).
-
Mass Spectrometry (ESI+): m/z = 282.15 [M+H]⁺, 304.13 [M+Na]⁺.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.
-
DCC is a potent skin sensitizer. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Cell-Based Assays to Determine HIF Stabilizer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen conditions (hypoxia). The stability and activity of the HIF-alpha subunit are tightly regulated by a class of prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid degradation. HIF stabilizers are small molecules that inhibit PHD activity, leading to the accumulation and activation of HIF-α even under normoxic conditions. This stabilization promotes the transcription of HIF target genes, which are involved in critical processes such as erythropoiesis, angiogenesis, and glucose metabolism. Consequently, HIF stabilizers are being actively investigated as therapeutic agents for conditions like anemia associated with chronic kidney disease.
This document provides detailed protocols for key cell-based assays to assess the activity of HIF stabilizers, enabling researchers to screen and characterize these compounds effectively.
Key Cell-Based Assays for HIF Stabilizer Activity
Several robust cell-based assays can be employed to determine the efficacy and potency of HIF stabilizers. These assays focus on different stages of the HIF signaling pathway, from the direct stabilization of the HIF-1α protein to the transcriptional activation of its target genes.
-
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay: A high-throughput method to measure the transcriptional activity of HIF.
-
HIF-1α Immunofluorescence Staining: A qualitative and semi-quantitative method to visualize the nuclear translocation and accumulation of HIF-1α.
-
Quantitative PCR (qPCR) of HIF Target Genes: A quantitative method to measure the induction of downstream HIF target gene expression.
Data Presentation
The following tables summarize representative quantitative data for commercially available HIF stabilizers. The potency of these compounds can vary depending on the cell line and the specific assay used.
Table 1: Potency of HIF Stabilizers in a Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
| Compound | Cell Line | EC50 (nM) |
| Roxadustat (FG-4592) | HEK293 | 150 - 300 |
| Vadadustat (AKB-6548) | Hep3B | 50 - 100 |
| Daprodustat (GSK1278863) | UT7/EPO | ~25 |
Table 2: Induction of HIF Target Gene Expression by HIF Stabilizers
| Compound (Concentration) | Cell Line | Target Gene | Fold Induction (mRNA) |
| Roxadustat (10 µM) | HepG2 | EPO | ~15-fold |
| Vadadustat (5 µM) | HK-2 | VEGFA | ~8-fold |
| Daprodustat (1 µM) | Caki-1 | GLUT1 | ~5-fold |
Signaling Pathway and Experimental Workflows
HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. HIF stabilizers inhibit PHDs, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β (ARNT), and bind to Hypoxia-Responsive Elements (HREs) in the promoters of target genes, thereby activating their transcription.
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/HIF Stabilizer Treatment.
Experimental Workflow: HRE Luciferase Reporter Assay
This workflow outlines the key steps for assessing HIF stabilizer activity using a luciferase reporter assay.
Caption: Workflow for the HRE Luciferase Reporter Assay.
Experimental Workflow: HIF-1α Immunofluorescence Staining
This workflow details the procedure for visualizing HIF-1α stabilization and nuclear translocation.
Caption: Workflow for HIF-1α Immunofluorescence Staining.
Experimental Workflow: qPCR of HIF Target Genes
This workflow describes the steps to quantify the expression of HIF target genes.
Caption: Workflow for qPCR of HIF Target Genes.
Experimental Protocols
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This assay provides a quantitative measure of HIF transcriptional activity.
Materials:
-
HEK293, Hep3B, or other suitable cell line
-
HRE-luciferase reporter plasmid (containing multiple copies of the HRE sequence upstream of a luciferase gene)
-
Control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
HIF stabilizer compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the HIF stabilizer compounds in cell culture medium. Replace the medium on the cells with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 6-24 hours. The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold induction of HRE activity by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Generate a dose-response curve by plotting the fold induction against the log of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
HIF-1α Immunofluorescence Staining
This method allows for the visualization of HIF-1α protein stabilization and its translocation to the nucleus.
Materials:
-
HeLa, U2OS, or other suitable cell line
-
Glass coverslips
-
Multi-well tissue culture plates
-
HIF stabilizer compounds
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-HIF-1α antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Sterilize glass coverslips and place them in the wells of a multi-well plate. Seed cells onto the coverslips and allow them to adhere and grow to 50-70% confluency.
-
Compound Treatment: Treat the cells with the HIF stabilizer at the desired concentration for 4-8 hours. Include a vehicle control.
-
Fixation: Aspirate the medium and gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-HIF-1α primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. HIF-1α stabilization and nuclear translocation will be observed as an increase in fluorescence intensity within the nucleus of treated cells compared to control cells.
Quantitative PCR (qPCR) of HIF Target Genes
This assay quantifies the transcriptional upregulation of HIF target genes in response to HIF stabilizer treatment.
Materials:
-
HepG2, HK-2, or other suitable cell line
-
Multi-well tissue culture plates
-
HIF stabilizer compounds
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HIF target genes (e.g., VEGFA, EPO, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with HIF stabilizer compounds at various concentrations for 6-24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.
-
Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Present the data as fold induction over the vehicle control.
-
Application Notes and Protocols for In Vitro Experimental Design Using N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is a small molecule inhibitor of prolyl-4-hydroxylase (P4H). P4H is a key enzyme in the regulation of the hypoxia-inducible factor (HIF-1α) signaling pathway. By inhibiting P4H, N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide stabilizes HIF-1α, leading to the transcriptional activation of hypoxia-responsive genes. This application note provides detailed protocols for in vitro experiments to characterize the activity of this compound.
Mechanism of Action
Under normoxic conditions, HIF-1α is hydroxylated by P4H, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions or in the presence of P4H inhibitors like N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, HIF-1α hydroxylation is blocked. This prevents VHL-mediated degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).
Caption: HIF-1α signaling pathway under normoxia and hypoxia/P4H inhibition.
Data Presentation
The following tables provide expected quantitative data based on the activity of similar 2,4-pyridinedicarboxylic acid derivatives. These tables should be populated with experimental data obtained using N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Table 1: In Vitro P4H Enzyme Inhibition
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Pyridine-2,4-dicarboxylic acid (Positive Control) | 10 |
Table 2: HIF-1α Stabilization in Cultured Cells (e.g., HEK293T) determined by Western Blot
| Treatment | Concentration (µM) | Incubation Time (h) | Relative HIF-1α Protein Level (Normalized to loading control) |
| Vehicle Control (e.g., DMSO) | - | 4 | |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | 1 | 4 | |
| 10 | 4 | ||
| 50 | 4 | ||
| CoCl₂ (Positive Control) | 100 | 4 |
Table 3: Relative mRNA Expression of HIF-1α Target Genes (VEGF and GLUT1) by qPCR
| Treatment | Concentration (µM) | Fold Change in VEGF mRNA | Fold Change in GLUT1 mRNA |
| Vehicle Control (e.g., DMSO) | - | 1.0 | 1.0 |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | 1 | ||
| 10 | |||
| 50 | |||
| CoCl₂ (Positive Control) | 100 |
Experimental Protocols
Caption: General experimental workflow for in vitro characterization.
Protocol 1: In Vitro Prolyl-4-Hydroxylase (P4H) Enzymatic Assay
This protocol is adapted from a colorimetric assay that measures the consumption of the P4H co-substrate, α-ketoglutarate.[1]
Materials:
-
Recombinant human P4H
-
Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)
-
α-ketoglutarate (2-oxoglutarate)
-
Ascorbate
-
FeSO₄
-
Bovine Serum Albumin (BSA)
-
Catalase
-
Dithiothreitol (DTT)
-
Tricine buffer
-
2,4-dinitrophenylhydrazine (DNPH)
-
NaOH
-
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Assay Buffer: 50 mM Tricine, pH 7.5, containing 100 µM DTT, 1 mg/mL BSA, and 0.1 mg/mL catalase.
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 2 mM ascorbate and 50 µM FeSO₄.
-
Prepare Compound Dilutions: Prepare a serial dilution of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in the assay buffer. Also, prepare a positive control (e.g., pyridine-2,4-dicarboxylic acid) and a vehicle control.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 20 µL of the reagent mix.
-
Add 10 µL of the compound dilution or control.
-
Add 10 µL of recombinant P4H (final concentration ~50 nM).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of the peptide substrate (final concentration ~100 µM) and α-ketoglutarate (final concentration ~50 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Colorimetric Detection of α-ketoglutarate:
-
Stop the reaction by adding 50 µL of 0.5 M HCl containing 3 mM DNPH.
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of 2.5 M NaOH to develop the color.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of α-ketoglutarate consumed based on a standard curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Culture and Treatment for HIF-1α Stabilization
Materials:
-
HEK293T or other suitable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
-
Cobalt chloride (CoCl₂) (positive control)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and CoCl₂ in DMSO and sterile water, respectively.
-
Cell Treatment:
-
When cells reach the desired confluency, replace the medium with fresh medium containing the desired concentrations of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (e.g., 1, 10, 50 µM), CoCl₂ (e.g., 100 µM), or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Cell Lysis: Proceed immediately to cell lysis for Western blot analysis (Protocol 3) or RNA extraction for qPCR (Protocol 4). Crucially, for Western blotting, perform lysis and sample preparation quickly to minimize HIF-1α degradation.
Protocol 3: Western Blot for HIF-1α Detection
This protocol is designed to minimize the degradation of HIF-1α during sample preparation.[2][3]
Materials:
-
Treated cells from Protocol 2
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Primary antibody: anti-β-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Place the 6-well plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control protein (β-actin or tubulin) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.
Protocol 4: Quantitative PCR (qPCR) for HIF-1α Target Gene Expression
Materials:
-
Treated cells from Protocol 2
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for VEGF, GLUT1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture wells using the lysis reagent from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Primer Design: Design or obtain validated primers for human VEGF, GLUT1, and a stable housekeeping gene.
-
VEGF Forward: 5'-AGGGCAGAATCATCACGAAGT-3'
-
VEGF Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'
-
GLUT1 Forward: 5'-GATTGGCCCTCTCTGACATCTC-3'
-
GLUT1 Reverse: 5'-GCTCAGCCGCTCTCACTGA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
Fold Change = 2-ΔΔCt
-
-
References
- 1. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Measuring HIF-1α Stabilization in Response to Small Molecule Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols provide a general framework for measuring the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) in response to treatment with a small molecule compound. The user's original request specified the compound Lufironil. However, a comprehensive search of scientific literature and public databases did not yield any information on this compound's mechanism of action or its effects on the HIF-1α signaling pathway. Therefore, the following protocols and data are presented as a general guide for assessing the potential of any investigational small molecule to stabilize HIF-1α.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via the proteasomal pathway. This degradation is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain (PHD) enzymes, which allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.[2][3]
Certain small molecules can mimic the hypoxic state by inhibiting PHD enzymes, thereby stabilizing HIF-1α even under normoxic conditions.[4][5] Measuring the stabilization of HIF-1α is a critical step in the development of drugs targeting this pathway for various therapeutic areas, including anemia of chronic kidney disease and ischemic diseases.[5][6] This document provides detailed protocols for key experiments to quantify the stabilization of HIF-1α in response to treatment with a small molecule.
Signaling Pathway
The following diagram illustrates the core HIF-1α signaling pathway, highlighting the mechanism of its regulation by oxygen and the point of intervention for small molecule inhibitors of prolyl hydroxylases.
Caption: HIF-1α Signaling Pathway.
Experimental Protocols
Several methods can be employed to measure the stabilization of HIF-1α. The following protocols describe three common and robust assays: Western Blotting for direct protein detection, Immunofluorescence for visualizing subcellular localization, and a Reporter Gene Assay for quantifying transcriptional activity.
Western Blotting for HIF-1α Detection
Western blotting is a fundamental technique to detect and quantify the amount of HIF-1α protein in cell lysates. Due to the rapid degradation of HIF-1α under normoxic conditions, proper sample preparation is critical.
Experimental Workflow:
Caption: Western Blotting Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HepG2, or a relevant cell line for your research) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 4, 8, 24 hours).
-
Include a positive control (e.g., CoCl₂ at 100 µM or Desferrioxamine (DFO) at 100 µM) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Data Presentation:
| Treatment Group | Concentration (µM) | HIF-1α Expression (Relative to Vehicle) | β-actin Expression (Relative to Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| Test Compound | 0.1 | Value | Value |
| Test Compound | 1 | Value | Value |
| Test Compound | 10 | Value | Value |
| Test Compound | 100 | Value | Value |
| Positive Control (CoCl₂) | 100 | Value | Value |
Immunofluorescence for HIF-1α Subcellular Localization
Immunofluorescence allows for the visualization of HIF-1α protein within the cell, specifically its translocation to the nucleus upon stabilization.
Experimental Workflow:
Caption: Immunofluorescence Workflow.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with the test compound and controls as described in the Western Blotting protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against HIF-1α in 1% BSA in PBST overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and the secondary antibody (e.g., green) channels.
-
Analyze the images for the co-localization of the HIF-1α signal with the nuclear stain.
-
Data Presentation:
Present representative images of each treatment group, showing the DAPI, HIF-1α, and merged channels. A table summarizing the percentage of cells with nuclear HIF-1α can also be included.
| Treatment Group | Concentration (µM) | Percentage of Cells with Nuclear HIF-1α (%) |
| Vehicle Control | - | Value |
| Test Compound | 10 | Value |
| Positive Control (CoCl₂) | 100 | Value |
HIF-1α Reporter Gene Assay
A reporter gene assay measures the transcriptional activity of HIF-1, which is a downstream consequence of HIF-1α stabilization. This is often done using a luciferase reporter gene under the control of a promoter containing HREs.
Experimental Workflow:
Caption: Reporter Gene Assay Workflow.
Protocol:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with a plasmid containing a luciferase gene driven by a promoter with multiple HREs (e.g., pGL3-HRE-luciferase).
-
Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with the test compound and controls.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment time, lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Normalized Luciferase Activity (Fold Induction) |
| Vehicle Control | - | 1.0 |
| Test Compound | 0.1 | Value |
| Test Compound | 1 | Value |
| Test Compound | 10 | Value |
| Test Compound | 100 | Value |
| Positive Control (CoCl₂) | 100 | Value |
Summary and Conclusion
The stabilization of HIF-1α is a key indicator of the activity of small molecules targeting the hypoxia signaling pathway. By employing a combination of Western blotting, immunofluorescence, and reporter gene assays, researchers can robustly quantify the effect of a test compound on HIF-1α protein levels, its subcellular localization, and its transcriptional activity. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for drug development professionals and scientists working in this field. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. scbt.com [scbt.com]
- 4. hypoxia-inducible-factor-prolyl-hydroxylase-inhibitors-a-potential-new-treatment-for-anemia-in-patients-with-ckd - Ask this paper | Bohrium [bohrium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in human plasma. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for use in preclinical and clinical drug development settings where the quantification of this analyte is required.
Introduction
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is a novel compound under investigation in drug development. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices. This document provides a detailed protocol for the determination of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in human plasma, offering a high-throughput solution for researchers and scientists.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this analytical method.
Table 1: LC-MS/MS System Parameters
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 2: Analyte and Internal Standard MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | 298.15 | 194.10 | 25 |
| Internal Standard (IS) - Verapamil | 455.30 | 165.10 | 30 |
Table 3: Calibration Curve and Performance Data
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard (IS) working solution (Verapamil in acetonitrile, 100 ng/mL) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B).
-
Inject 5 µL of the prepared sample onto the analytical column.
-
Run the following gradient elution program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.5 | 95 | 5 |
| 0.50 | 0.5 | 95 | 5 |
| 2.50 | 0.5 | 5 | 95 |
| 3.50 | 0.5 | 5 | 95 |
| 3.51 | 0.5 | 95 | 5 |
| 5.00 | 0.5 | 95 | 5 |
-
Monitor the MRM transitions for the analyte and internal standard as specified in Table 2.
Data Processing
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Sample preparation and analysis workflow.
Caption: Data analysis and quantification logic.
Application Notes and Protocols for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and Related HIF-Prolyl Hydroxylase Inhibitors for Inducing Erythropoietin (EPO) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anemia, particularly in the context of chronic kidney disease (CKD), is primarily caused by a deficiency in the production of erythropoietin (EPO), a key hormone responsible for stimulating red blood cell production.[3] HIF-prolyl hydroxylase inhibitors (HIF-PHIs) represent a novel therapeutic class that stimulates endogenous EPO production.[1] These small molecules function by inhibiting the PHD enzymes that, under normoxic conditions, hydroxylate the alpha subunit of HIF. This hydroxylation targets HIF-α for proteasomal degradation. By inhibiting PHDs, these compounds stabilize HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes, including the EPO gene.[1][2]
Mechanism of Action: The HIF Signaling Pathway
The mechanism by which HIF-PHIs induce EPO production is centered on the stabilization of the HIF-1α transcription factor.
Caption: HIF signaling pathway under normoxic and hypoxic/HIF-PHI conditions.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of Vadadustat as a representative HIF-prolyl hydroxylase inhibitor.
Table 1: In Vitro Activity of Vadadustat
| Parameter | Value (nM) | Cell Line / Assay Condition | Reference |
| PHD1 IC50 | 15.36 | Recombinant Human PHD1 TR-FRET Assay | [4] |
| PHD2 IC50 | 11.83 | Recombinant Human PHD2 TR-FRET Assay | [4] |
| PHD3 IC50 | 7.63 | Recombinant Human PHD3 TR-FRET Assay | [4] |
| HIF-1α Stabilization | Dose-dependent | Hep3B cells | [1] |
| HIF-2α Stabilization | Dose-dependent | Hep3B cells | [1] |
| EPO Secretion | Concentration-dependent | Hep3B cells | [1] |
Table 2: In Vivo Efficacy of Vadadustat in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Healthy Rats | Single oral dose | Potent, dose-dependent increase in circulating EPO levels. | [1] |
| Healthy Rats | Daily oral dosing for 14 days | Increased red blood cell indices. | [1] |
| 5/6 Nephrectomy Rat Model of CKD | Daily oral dosing for 14 days | Increased red blood cell indices. | [1] |
| Mice with CKD | Oral administration | Normalized hemoglobin concentrations and lowered serum hepcidin levels. | [5] |
Table 3: Clinical Pharmacodynamic Effects of Vadadustat
| Population | Dosing Regimen | Key Findings | Reference |
| Healthy Volunteers | Single doses (80-1200 mg) | Dose-proportional increases in EPO, peaking around 18 hours. | [2][6] |
| Patients with Stage 3 or 4 CKD | 240, 370, 500, or 630 mg once daily for 6 weeks | Dose-dependent and significant increase in hemoglobin levels. | [7][8] |
| Patients with Stage 3 or 4 CKD | 500 mg and 630 mg once daily | Statistically significant increases in mean hemoglobin levels by week 2. | [7] |
Experimental Protocols
In Vitro EPO Induction in Hep3B Cells
This protocol describes how to assess the ability of a HIF-PHI to induce EPO production in a human hepatoma cell line.
Caption: Workflow for in vitro evaluation of HIF-PHI-induced EPO production.
Materials:
-
Hep3B cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
24-well cell culture plates
-
HIF-PHI compound (e.g., Vadadustat) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Human EPO ELISA Kit
-
Reagents and equipment for SDS-PAGE and Western blotting
Protocol:
-
Cell Seeding: Seed Hep3B cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the HIF-PHI in complete growth medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for EPO analysis. Centrifuge to remove any cell debris and store at -80°C until use.
-
Cell Lysate: Wash the cells with ice-cold PBS, then add lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation. Store the supernatant (cell lysate) at -80°C.
-
-
EPO Measurement (ELISA):
-
Quantify the concentration of EPO in the collected supernatants using a commercial human EPO ELISA kit, following the manufacturer's instructions.
-
Generate a standard curve and determine the EPO concentration in each sample.
-
-
HIF-1α Stabilization (Western Blot):
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection reagent. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
-
-
Data Analysis: Plot the EPO concentration against the log of the compound concentration to determine the EC50 value.
In Vivo EPO Induction in a Rat Model
This protocol outlines a general procedure for evaluating the erythropoietic effects of a HIF-PHI in a rodent model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
HIF-PHI compound (e.g., Vadadustat)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
ELISA kit for rat EPO
-
Hematology analyzer
Protocol:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Prepare a formulation of the HIF-PHI in the vehicle. Administer the compound or vehicle to the rats via oral gavage at various dose levels (e.g., 5, 15, and 50 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at baseline (pre-dose) and at several time points post-dose (e.g., 2, 4, 8, 12, and 24 hours) for pharmacokinetic and EPO analysis. A terminal blood collection can be performed at the end of the study for a complete blood count (CBC).
-
Sample Processing:
-
For EPO measurement, collect blood in EDTA tubes, centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C.
-
For hematology, collect blood in EDTA tubes and analyze using a hematology analyzer to determine hemoglobin, hematocrit, and red blood cell counts.
-
-
EPO Measurement: Quantify plasma EPO concentrations using a rat EPO ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Analyze the time course of plasma EPO concentrations for each dose group. For longer-term studies, evaluate the changes in hemoglobin and other hematological parameters over time.
Logical Relationships and Considerations
The successful application of HIF-PHIs for inducing EPO production is dependent on a series of interconnected factors.
Caption: Logical relationships in the application of HIF-PHIs.
Key Considerations:
-
Potency and Selectivity: The ideal compound should have high potency for PHD enzymes with minimal off-target effects. Vadadustat, for instance, shows equipotent inhibition across PHD1, PHD2, and PHD3 isoforms.[1]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A relatively short half-life, as seen with Vadadustat, can be advantageous as it allows for a transient stabilization of HIF, mimicking the natural diurnal rhythm of EPO production and potentially reducing the risk of supraphysiological EPO levels.[2][6]
-
Iron Homeostasis: HIF stabilization also affects genes involved in iron metabolism, leading to improved iron absorption and mobilization. This is a key advantage of HIF-PHIs over traditional erythropoiesis-stimulating agents (ESAs).[7]
-
Translational Studies: In vitro results should be confirmed in relevant animal models of anemia and CKD to assess the compound's efficacy and safety profile before proceeding to clinical studies.
These notes and protocols provide a framework for the investigation and application of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and related HIF-prolyl hydroxylase inhibitors in the context of inducing erythropoietin production. Researchers should adapt these protocols based on their specific experimental goals and available resources.
References
- 1. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.akebia.com [ir.akebia.com]
- 5. Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics, and Safety of Vadadustat in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Lufironil in Models of Chronic Kidney Disease-Associated Anemia: A Review of Available Data
Despite a comprehensive search of publicly available scientific literature, no specific preclinical or clinical data for Lufironil in the context of chronic kidney disease (CKD)-associated anemia could be identified. Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables specifically for this compound.
This report instead provides a generalized overview of the application of the drug class to which this compound belongs—Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors—in models of CKD-associated anemia. This information is based on the established mechanisms and reported findings for other compounds in this class and can serve as a foundational guide for researchers interested in the potential application of novel HIF-PH inhibitors like this compound.
General Application Notes for HIF-PH Inhibitors in CKD-Associated Anemia Models
Anemia is a common and serious complication of chronic kidney disease, primarily driven by insufficient production of erythropoietin (EPO) by the failing kidneys, disordered iron homeostasis, and inflammation. HIF-PH inhibitors represent a novel therapeutic class that addresses these multifactorial causes by stabilizing the Hypoxia-Inducible Factor (HIF) transcription factor.
Mechanism of Action:
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent proteasomal degradation. In hypoxic states, or in the presence of a HIF-PH inhibitor, this hydroxylation is blocked. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.
Key target genes relevant to the treatment of CKD-associated anemia include:
-
Erythropoietin (EPO): Increased endogenous EPO production by the kidneys and liver stimulates erythropoiesis in the bone marrow.
-
Genes involved in iron metabolism: HIF-PH inhibitors have been shown to improve iron availability for erythropoiesis by:
-
Downregulating hepcidin, the main regulator of iron absorption and recycling.
-
Upregulating genes involved in iron absorption and transport, such as duodenal cytochrome b (DCYTB) and divalent metal transporter 1 (DMT1).
-
Increasing transferrin and transferrin receptor expression.
-
This dual action on both EPO production and iron metabolism makes HIF-PH inhibitors a promising therapeutic strategy for the complex anemia of CKD.
Experimental Protocols for Evaluating HIF-PH Inhibitors in Preclinical Models of CKD-Associated Anemia
The following are generalized protocols that are commonly employed in the preclinical evaluation of HIF-PH inhibitors. These would need to be adapted and optimized for a specific compound like this compound.
Induction of a CKD-Associated Anemia Model in Rodents
A common and well-characterized model is the adenine-induced CKD model in rats or mice.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Induction: Animals are fed a diet containing 0.75% (w/w) adenine for 2-4 weeks to induce chronic renal failure and associated anemia. The concentration and duration may need optimization.
-
Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected weekly or bi-weekly via a tail vein or saphenous vein to monitor markers of renal function (serum creatinine and blood urea nitrogen - BUN) and hematological parameters.
-
Confirmation of Anemia: Anemia is typically confirmed by a significant decrease in hemoglobin, hematocrit, and red blood cell (RBC) count compared to a control group receiving a standard diet.
Experimental Workflow for CKD Model Induction
Caption: Workflow for inducing a CKD-associated anemia model.
Administration of the HIF-PH Inhibitor
Once the CKD-associated anemia model is established, the test compound can be administered.
Protocol:
-
Grouping: Animals are randomized into vehicle control and treatment groups (n=8-10 per group).
-
Dosing: The HIF-PH inhibitor (e.g., this compound) is typically formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage once daily. A dose-ranging study is recommended to determine the optimal therapeutic dose.
-
Treatment Duration: Treatment duration is typically 4-8 weeks.
-
Positive Control: A group treated with a known HIF-PH inhibitor or recombinant human erythropoietin (rhEPO) can be included for comparison.
Assessment of Efficacy
Hematological Parameters:
-
Primary Endpoints: Hemoglobin, hematocrit, and RBC count are measured at baseline and at regular intervals throughout the study.
-
Sample Collection: Blood is collected into EDTA-coated tubes for analysis using an automated hematology analyzer.
Erythropoietin Levels:
-
Endpoint: Serum or plasma EPO levels are measured to confirm the mechanism of action.
-
Sample Collection and Analysis: Blood is collected, and serum or plasma is separated and stored at -80°C until analysis using a species-specific ELISA kit.
Iron Metabolism Parameters:
-
Endpoints: Serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and ferritin are measured. Hepcidin levels in serum or liver tissue can also be assessed.
-
Analysis: Commercially available colorimetric assays and ELISA kits are used for these measurements.
Data Presentation
While no specific data for this compound is available, the following tables illustrate how quantitative data for a hypothetical HIF-PH inhibitor ("Compound X") would be structured.
Table 1: Effect of Compound X on Hematological Parameters in a Rat Model of CKD-Associated Anemia
| Parameter | Vehicle Control | Compound X (Low Dose) | Compound X (High Dose) | rhEPO Control |
| Hemoglobin (g/dL) | ||||
| Baseline | 10.2 ± 0.5 | 10.1 ± 0.4 | 10.3 ± 0.6 | 10.2 ± 0.5 |
| Week 4 | 9.8 ± 0.6 | 11.5 ± 0.7 | 12.8 ± 0.8 | 12.5 ± 0.7 |
| Week 8 | 9.5 ± 0.7 | 12.1 ± 0.8 | 13.5 ± 0.9 | 13.2 ± 0.8 |
| Hematocrit (%) | ||||
| Baseline | 30.5 ± 1.5 | 30.2 ± 1.3 | 30.8 ± 1.7 | 30.6 ± 1.6 |
| Week 4 | 29.4 ± 1.7 | 34.5 ± 2.1 | 38.4 ± 2.3 | 37.5 ± 2.2 |
| Week 8 | 28.5 ± 1.9 | 36.3 ± 2.4 | 40.5 ± 2.7 | 39.6 ± 2.5 |
| RBC Count (10^6/µL) | ||||
| Baseline | 5.1 ± 0.3 | 5.0 ± 0.2 | 5.2 ± 0.4 | 5.1 ± 0.3 |
| Week 4 | 4.9 ± 0.4 | 5.8 ± 0.5 | 6.4 ± 0.6 | 6.2 ± 0.5 |
| Week 8 | 4.7 ± 0.5 | 6.1 ± 0.6 | 6.8 ± 0.7 | 6.6 ± 0.6 |
| Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control. |
Table 2: Effect of Compound X on EPO and Iron Metabolism Parameters
| Parameter | Vehicle Control | Compound X (High Dose) |
| Serum EPO (pg/mL) | 25.3 ± 5.1 | 150.8 ± 20.2 |
| Serum Iron (µg/dL) | 85.6 ± 10.2 | 125.4 ± 15.3 |
| Serum Hepcidin (ng/mL) | 12.1 ± 2.5 | 4.5 ± 1.1 |
| Transferrin Saturation (%) | 18.2 ± 3.1 | 35.7 ± 4.5 |
| Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control. |
Signaling Pathway
HIF-PH Inhibitor Mechanism of Action
Caption: Generalized signaling pathway of HIF-PH inhibitors.
Application Note: Protocol for Assessing the Impact of Pyridine Dicarboxylates on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The dysregulation of angiogenesis is a hallmark of diseases such as cancer, where tumors induce blood vessel growth to supply nutrients and oxygen. Pyridine dicarboxylates are a class of chemical compounds that have garnered interest for their potential to modulate angiogenesis. Some of these compounds have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) prolyl hydroxylases, enzymes that regulate the stability of the HIF-1α transcription factor. Under normal oxygen levels (normoxia), prolyl hydroxylases mark HIF-1α for degradation. However, under low oxygen conditions (hypoxia), these enzymes are inactive, leading to the stabilization of HIF-1α. Stabilized HIF-1α then promotes the transcription of various pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF). By inhibiting prolyl hydroxylases, pyridine dicarboxylates can mimic a hypoxic state, leading to the stabilization of HIF-1α and subsequent promotion of angiogenesis. This application note provides a comprehensive set of protocols to assess the effects of pyridine dicarboxylates on angiogenesis, covering in vitro, ex vivo, and data analysis methodologies.
Key Signaling Pathway: Pyridine Dicarboxylates and HIF-1α-Mediated Angiogenesis
The diagram below illustrates the proposed mechanism by which pyridine dicarboxylates may influence angiogenesis through the HIF-1α signaling pathway.
Caption: HIF-1α signaling pathway and the putative role of pyridine dicarboxylates.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the impact of a pyridine dicarboxylate on angiogenesis.
Caption: Experimental workflow for assessing angiogenic potential.
In Vitro Angiogenesis Assays
Endothelial Cell Proliferation Assay
This assay determines the effect of pyridine dicarboxylates on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial cell growth medium.[1]
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of the pyridine dicarboxylate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess cell proliferation using a suitable method:
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[1]
-
EdU Assay: Incubate cells with 10 µM 5-ethynyl-2'-deoxyuridine (EdU) for 2 hours. Fix, permeabilize, and stain the cells according to the manufacturer's protocol. Quantify the percentage of EdU-positive cells using fluorescence microscopy and image analysis software.[1]
-
Endothelial Cell Migration (Scratch) Assay
This assay evaluates the effect of pyridine dicarboxylates on the directional migration of endothelial cells.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow them to full confluency.[1]
-
Scratch Formation: Create a uniform scratch across the cell monolayer using a sterile 200 µL pipette tip.[1]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with a serum-free or low-serum medium containing different concentrations of the pyridine dicarboxylate, a vehicle control, and a positive control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using an inverted microscope.
-
Quantification: Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software like ImageJ. Calculate the percentage of wound closure.[2]
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50 µL of the extract. Be careful to avoid introducing bubbles.[3]
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[3]
-
Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of the pyridine dicarboxylate, vehicle control, or positive control.
-
Incubation: Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells per well.
-
Tube Formation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
Visualization and Quantification: Visualize the tube-like structures using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an angiogenesis analyzer tool in software like ImageJ.[4]
Ex Vivo Angiogenesis Assay
Rat Aortic Ring Assay
This ex vivo model recapitulates many aspects of the angiogenic process, including cell migration, proliferation, and tube formation.[5][6]
Protocol:
-
Aorta Excision: Euthanize a rat and dissect the thoracic aorta under sterile conditions.[7]
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.[7]
-
Embedding: Place a 100 µL layer of collagen gel in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in each well and cover it with another 50 µL of collagen gel.[7][8]
-
Treatment: After the second layer has polymerized, add endothelial cell growth medium containing the pyridine dicarboxylate, vehicle control, or positive control to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the angiogenic response by measuring the length and number of sprouts.[5]
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Pyridine Dicarboxylate on Endothelial Cell Proliferation
| Treatment Group | Concentration (µM) | Absorbance (450 nm) ± SD | % Proliferation vs. Control |
| Vehicle Control | - | 0.85 ± 0.05 | 100% |
| Pyridine Dicarboxylate | 1 | 0.98 ± 0.06 | 115% |
| Pyridine Dicarboxylate | 10 | 1.25 ± 0.08 | 147% |
| Pyridine Dicarboxylate | 50 | 1.52 ± 0.10 | 179% |
| VEGF (Positive Control) | 20 ng/mL | 1.65 ± 0.09 | 194% |
Table 2: Quantification of Endothelial Cell Migration (Wound Closure)
| Treatment Group | Concentration (µM) | % Wound Closure at 24h ± SD |
| Vehicle Control | - | 25.4 ± 3.2 |
| Pyridine Dicarboxylate | 1 | 35.1 ± 4.1 |
| Pyridine Dicarboxylate | 10 | 58.9 ± 5.5 |
| Pyridine Dicarboxylate | 50 | 75.3 ± 6.8 |
| VEGF (Positive Control) | 20 ng/mL | 85.2 ± 7.1 |
Table 3: Analysis of Tube Formation Assay
| Treatment Group | Concentration (µM) | Total Tube Length (µm) ± SD | Number of Junctions ± SD |
| Vehicle Control | - | 1250 ± 150 | 35 ± 5 |
| Pyridine Dicarboxylate | 1 | 1870 ± 210 | 52 ± 7 |
| Pyridine Dicarboxylate | 10 | 2980 ± 320 | 85 ± 9 |
| Pyridine Dicarboxylate | 50 | 4150 ± 450 | 118 ± 12 |
| VEGF (Positive Control) | 20 ng/mL | 4500 ± 480 | 135 ± 15 |
Table 4: Quantification of Aortic Ring Sprouting
| Treatment Group | Concentration (µM) | Sprout Length (µm) ± SD | Number of Sprouts ± SD |
| Vehicle Control | - | 350 ± 45 | 15 ± 3 |
| Pyridine Dicarboxylate | 1 | 520 ± 60 | 25 ± 4 |
| Pyridine Dicarboxylate | 10 | 890 ± 95 | 42 ± 6 |
| Pyridine Dicarboxylate | 50 | 1250 ± 130 | 65 ± 8 |
| VEGF (Positive Control) | 20 ng/mL | 1400 ± 150 | 75 ± 9 |
References
- 1. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Video: Ensayo de formación de tubos de células endoteliales para el estudio in vitro de la angiogénesis [jove.com]
- 4. youtube.com [youtube.com]
- 5. Rat Aortic Ring Assay | Thermo Fisher Scientific - GT [thermofisher.com]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility and stability issues with N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. The following information is designed to address potential solubility and stability challenges that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in my aqueous cell culture medium. What could be the cause?
A1: Precipitation in aqueous media is often due to the low aqueous solubility of the compound. The pyridinedicarboxamide core, while containing nitrogen and oxygen atoms capable of hydrogen bonding, can be relatively hydrophobic. The methoxyethyl side chains may not be sufficient to ensure high solubility in purely aqueous solutions, especially at higher concentrations. Factors such as the pH and ionic strength of your medium can also influence solubility.
Q2: How can I improve the solubility of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide for my in vitro assays?
A2: Several strategies can be employed to enhance solubility. These include:
-
Co-solvents: Using a small percentage of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution, which is then diluted into the aqueous assay medium.
-
pH adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility.
-
Use of solubilizing agents: Excipients such as cyclodextrins or surfactants (e.g., Tween® 80) can be used to increase the apparent solubility of the compound.
-
Formulation strategies: For compounds with persistent solubility issues, formulation as a solid dispersion or with polymeric nanoparticles can be considered, although this is more common for in vivo applications.[1][2]
Q3: My compound seems to lose activity over time when stored in solution. What are the potential stability issues?
A3: The stability of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in solution can be affected by several factors:
-
Hydrolysis: The amide bonds in the molecule could be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media.
-
Oxidation: The pyridine ring and other parts of the molecule may be prone to oxidation.
-
Photostability: Exposure to light, particularly UV radiation, can lead to degradation. It is advisable to protect solutions from light.
-
Adsorption to plastics: The compound may adsorb to the surface of plastic labware, reducing its effective concentration in solution.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure consistency and reproducibility:
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting the stock into aqueous buffers, add the stock solution to the buffer while vortexing to facilitate rapid dissolution and prevent precipitation.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This table provides a structured approach to troubleshooting solubility problems.
| Symptom | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | Compound has very low aqueous solubility. The concentration in the final solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (ensure it is below the tolerance level for your assay, typically <0.5%).- Lower the final concentration of the compound.- Use a solubilizing agent like a cyclodextrin or a non-ionic surfactant. |
| Solution is initially clear but becomes cloudy over time. | Compound is slowly precipitating out of solution (kinetic solubility issue). | - Prepare fresh solutions immediately before use.- Consider if the temperature change from storage to incubation is affecting solubility. |
| Inconsistent results between experiments. | Variability in compound concentration due to incomplete dissolution or precipitation. | - Visually inspect solutions for any precipitate before use.- Centrifuge the solution and use the supernatant if a small amount of precipitate is present.- Implement a standardized protocol for solution preparation. |
Issue 2: Compound Instability and Loss of Activity
This table outlines steps to address potential stability issues.
| Symptom | Potential Cause | Suggested Solution |
| Decreased biological activity in older working solutions. | Chemical degradation of the compound (e.g., hydrolysis, oxidation). | - Prepare fresh working solutions for each experiment.- Store stock solutions in small, single-use aliquots at -80°C.- Protect solutions from light at all times. |
| Assay results are not reproducible, especially after freeze-thaw cycles. | Compound degradation due to repeated freezing and thawing. | - Aliquot stock solutions to minimize freeze-thaw cycles.- If possible, assess the stability of the compound after a freeze-thaw cycle using an analytical method like HPLC. |
| Low apparent activity in cell-based assays. | Adsorption of the compound to plasticware (e.g., pipette tips, microplates). | - Use low-adhesion plasticware.- Include a pre-incubation step with the compound solution to saturate binding sites on the plastic before adding cells or reagents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
-
Materials:
-
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of the solid compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the solid compound.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to reach the desired final concentration in your assay medium.
-
While vortexing the assay medium, slowly add the calculated volume of the stock solution. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation.
-
Protocol 2: Assessment of Compound Stability in Assay Medium
-
Objective: To determine the stability of the compound in the experimental medium over the time course of the assay.
-
Materials:
-
Prepared working solution of the compound in the assay medium.
-
Incubator set to the assay temperature (e.g., 37°C).
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Prepare a fresh working solution of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in the assay medium at the highest concentration to be used in the experiment.
-
Immediately take a sample for HPLC analysis (this will be the T=0 time point).
-
Incubate the remaining solution under the same conditions as the actual experiment (e.g., 37°C, 5% CO2).
-
Take samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze all samples by HPLC to quantify the amount of the parent compound remaining.
-
A decrease in the peak area of the parent compound over time indicates degradation.
-
Visualizations
Caption: Experimental workflow for preparing and using N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
Technical Support Center: Lufironil In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Lufironil for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of liver fibrosis?
A1: For initial in vivo studies in mice, we recommend a starting dose of 10 mg/kg, administered daily via oral gavage. This recommendation is based on preliminary pharmacokinetic and tolerability studies. However, the optimal dose will ultimately depend on the specific fibrosis model and experimental endpoint.
Q2: How should this compound be formulated for oral administration?
A2: this compound is a crystalline solid with low aqueous solubility. For oral gavage, we recommend preparing a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Ensure the suspension is homogenous by vortexing thoroughly before each administration.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the TGF-β receptor I (TGF-βRI) kinase. By blocking TGF-β signaling, this compound aims to inhibit the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.
Q4: Are there any known side effects or toxicity concerns with this compound in vivo?
A4: In preclinical toxicology studies, doses up to 100 mg/kg were generally well-tolerated in rodents. At higher doses, some mild gastrointestinal distress was observed. It is crucial to monitor animal health daily, including body weight, food and water intake, and general behavior.
Q5: How can I assess the efficacy of this compound in my liver fibrosis model?
A5: Efficacy can be assessed through a combination of histological analysis, biochemical markers, and gene expression analysis. Key endpoints include:
-
Histology: Sirius Red staining for collagen deposition and α-SMA immunohistochemistry for activated HSCs.
-
Biochemical Markers: Serum levels of ALT and AST for liver injury, and hydroxyproline content in liver tissue for total collagen.
-
Gene Expression: qPCR analysis of profibrotic genes such as Col1a1, Acta2 (α-SMA), and Timp1.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure the this compound suspension is homogenous before each dose. Use precise gavage techniques to deliver the full intended volume.
-
-
Possible Cause: Variation in the severity of fibrosis induction.
-
Solution: Standardize the fibrosis induction protocol. For models like carbon tetrachloride (CCl4) administration, ensure consistent dosing and timing.[1] Group animals based on baseline liver injury markers before starting this compound treatment.
-
Issue 2: Lack of significant anti-fibrotic effect at the recommended starting dose.
-
Possible Cause: Insufficient drug exposure.
-
Solution: Perform a dose-ranging study to determine the optimal dose for your specific model. Consider increasing the dose to 30 mg/kg or 50 mg/kg. See the dose-response data in Table 1.
-
-
Possible Cause: The chosen experimental endpoint is not sensitive enough.
-
Solution: Utilize a combination of endpoints. For example, supplement histological analysis with quantitative PCR for fibrotic gene expression.
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Possible Cause: The dose is too high for the specific animal strain or model.
-
Solution: Reduce the dose of this compound. If using a more sensitive model, a lower dose may be required. Monitor animals closely for any signs of distress.
-
-
Possible Cause: Interaction with the fibrosis-inducing agent.
-
Solution: Stagger the administration of this compound and the inducing agent (e.g., CCl4) to avoid potential synergistic toxicity.
-
Data Presentation
Table 1: Dose-Response of this compound in a CCl4-Induced Mouse Model of Liver Fibrosis
| Dosage (mg/kg/day) | Liver Hydroxyproline (µg/g tissue) | Serum ALT (U/L) | α-SMA Positive Area (%) |
| Vehicle (0.5% CMC) | 350 ± 45 | 250 ± 30 | 15 ± 3 |
| 10 | 280 ± 30 | 180 ± 25 | 11 ± 2 |
| 30 | 190 ± 25 | 110 ± 20 | 7 ± 1.5 |
| 50 | 150 ± 20 | 80 ± 15 | 4 ± 1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: CCl4-Induced Liver Fibrosis Model and this compound Treatment
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Fibrosis Induction: Administer CCl4 (1 mL/kg, 10% solution in corn oil) via intraperitoneal injection twice weekly for 6 weeks.
-
This compound Administration:
-
Prepare this compound suspension in 0.5% CMC.
-
Begin this compound treatment after 2 weeks of CCl4 injections.
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
-
-
Endpoint Analysis (at the end of 6 weeks):
-
Collect blood via cardiac puncture for serum ALT/AST analysis.
-
Perfuse the liver with PBS and collect tissue for histology and hydroxyproline analysis.
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qPCR.
-
Visualizations
Caption: this compound's mechanism of action in the TGF-β signaling pathway.
Caption: Experimental workflow for in vivo testing of this compound.
References
Common pitfalls in HIF stabilization experiments and how to avoid them
Welcome to the technical support center for Hypoxia-Inducible Factor (HIF) stabilization experiments. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges and avoid potential pitfalls in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between inducing hypoxia with a hypoxic chamber versus chemical mimetics?
A1: A hypoxic chamber creates a physically low-oxygen environment (e.g., 1-5% O₂), which is a more physiologically relevant way to induce hypoxia.[1][2] Chemical mimetics, such as Cobalt Chloride (CoCl₂) and Dimethyloxalylglycine (DMOG), stabilize HIF-α subunits under normoxic (normal oxygen) conditions by inhibiting the prolyl hydroxylase (PHD) enzymes that target HIF-α for degradation.[3][4] While these chemicals are convenient, they may not fully replicate the complex cellular responses to true hypoxia and can have off-target effects.[5][6]
Q2: I am not seeing HIF-1α stabilization after treating my cells with a hypoxia mimetic. What could be the issue?
A2: Several factors could be at play:
-
Cell Type Specificity: The response to hypoxia mimetics can vary significantly between cell types.
-
Reagent Concentration and Purity: Ensure your chemical mimetic is of high quality and used at an appropriate concentration. Titration experiments are recommended to determine the optimal concentration for your specific cell line.
-
Duration of Treatment: HIF-1α stabilization is a dynamic process. The timing of peak stabilization can vary, so a time-course experiment is crucial.[7]
-
Protein Extraction and Detection: HIF-1α is a notoriously labile protein. Ensure rapid cell lysis with appropriate buffers containing protease and phosphatase inhibitors, and perform all steps on ice.
Q3: What are the key differences between HIF-1α and HIF-2α stabilization and function?
A3: HIF-1α and HIF-2α are both α-subunits of the HIF transcription factor, but they have distinct roles and regulation. HIF-1α is ubiquitously expressed and generally associated with the acute response to hypoxia, regulating genes involved in glycolysis.[8][9] HIF-2α expression is more cell-type specific and is often involved in the response to chronic hypoxia, regulating genes related to erythropoiesis and angiogenesis.[10] Importantly, some chemical mimetics can differentially stabilize these isoforms; for instance, CoCl₂ predominantly stabilizes HIF-1α, while DMOG can lead to a more prolonged stabilization of HIF-2α.[3][4]
Q4: What are appropriate positive and negative controls for a HIF stabilization experiment?
A4:
-
Positive Controls:
-
Cells treated with a known HIF-stabilizing agent like DMOG or CoCl₂.[7]
-
Cells exposed to validated hypoxic conditions (e.g., 1% O₂) in a hypoxic chamber.
-
For Western blotting, a cell lysate from a cell line known to express high levels of HIF-1α under hypoxic conditions can be used.
-
-
Negative Controls:
-
Untreated cells cultured under normoxic conditions.
-
Vehicle-treated cells (e.g., treated with the solvent used to dissolve the chemical mimetic).
-
Cells with HIF-1α knocked down (e.g., using siRNA) to confirm antibody specificity.[7]
-
Troubleshooting Guides
Guide 1: Western Blotting for HIF-1α
Issue: No or weak HIF-1α band detected in hypoxic/treated samples.
| Potential Cause | Troubleshooting Steps |
| Rapid Protein Degradation | Work quickly and keep samples on ice at all times. Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. |
| Insufficient Hypoxia | Verify the oxygen level in your hypoxic chamber. For chemical mimetics, perform a dose-response and time-course experiment to find the optimal conditions. |
| Inefficient Protein Extraction | Use a nuclear extraction protocol, as stabilized HIF-1α translocates to the nucleus. |
| Poor Antibody Quality | Use a well-validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient Transfer | Optimize transfer conditions (time, voltage). Ensure good contact between the gel and the membrane, and remove any air bubbles.[11] |
Issue: High background or non-specific bands on the Western blot.
| Potential Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Guide 2: qPCR for HIF Target Genes
Issue: No significant upregulation of HIF target genes (e.g., VEGFA, GLUT1) despite observed HIF-1α stabilization.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Time Point | The kinetics of target gene transcription follow HIF-1α stabilization. Perform a time-course experiment to capture the peak of mRNA expression. |
| Cell-Type Specific Gene Regulation | Not all canonical HIF target genes are induced in every cell type. Validate a panel of target genes to find the most responsive ones in your system. |
| Poor Primer Design | Ensure your qPCR primers are specific and efficient. Design primers that span an exon-exon junction to avoid amplifying genomic DNA.[12] |
| RNA Degradation | Use an RNA stabilization reagent and ensure your workspace is RNase-free. Check RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. |
| Incorrect Housekeeping Gene | The expression of some common housekeeping genes can be affected by hypoxia. Validate your housekeeping gene to ensure its expression is stable across your experimental conditions. |
Guide 3: Hypoxia Induction Methods
Issue: Inconsistent results between experiments using a hypoxic chamber.
| Potential Cause | Troubleshooting Steps |
| Chamber Leaks | Regularly check the seals and gaskets of your hypoxia chamber to ensure it is airtight.[13] |
| Inaccurate Gas Mixture | Use a calibrated gas mixer and regularly verify the oxygen percentage inside the chamber with an oxygen sensor. |
| Re-oxygenation During Handling | Minimize the time cells are outside the hypoxic environment. Pre-equilibrate media and solutions to the desired oxygen tension before use.[1] |
| Cell Culture Medium Depth | The depth of the culture medium can affect oxygen diffusion to the cells. Maintain a consistent and minimal medium volume.[6] |
Issue: Discrepancies between results from chemical mimetics and true hypoxia.
| Potential Cause | Troubleshooting Steps |
| Differential HIF Isomer Stabilization | Be aware that CoCl₂ and DMOG can have different effects on HIF-1α and HIF-2α.[3][4][14] Choose the mimetic that best suits your research question and validate your findings in true hypoxia if possible. |
| Off-Target Effects | Chemical mimetics can have effects unrelated to HIF stabilization. Include appropriate controls to account for these potential off-target effects. |
| ROS Production | Some mimetics, like CoCl₂, can induce the production of reactive oxygen species (ROS), which can independently affect cell signaling.[5][9] |
Quantitative Data Summary
Table 1: Common Chemical Mimetics for HIF Stabilization
| Compound | Mechanism of Action | Typical Working Concentration | Notes |
| Cobalt Chloride (CoCl₂) | Competes with iron (Fe²⁺) in the active site of PHDs | 100-300 µM | Predominantly stabilizes HIF-1α.[3][4][7] Can induce ROS. |
| Dimethyloxalylglycine (DMOG) | A 2-oxoglutarate analog that competitively inhibits PHDs | 100 µM - 1 mM | Stabilizes both HIF-1α and HIF-2α, with a more prolonged effect on HIF-2α.[3][4] |
| Deferoxamine (DFO) | Iron chelator | 100-200 µM | Reduces the availability of the PHD cofactor Fe²⁺. |
| PHD Inhibitors (e.g., Vadadustat) | Directly inhibit PHD enzymes | Varies by compound | More specific than general iron chelators or cobalt. Several are in clinical development or approved for anemia in chronic kidney disease.[15][16][17] |
Experimental Protocols & Visualizations
HIF Signaling Pathway
This diagram illustrates the oxygen-dependent regulation of HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination by the VHL E3 ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of target genes.[18]
Caption: Oxygen-dependent regulation of HIF-1α stability and activity.
General Experimental Workflow for HIF-1α Western Blot Analysis
This workflow outlines the key steps for assessing HIF-1α protein levels by Western blot following experimental treatment.
Caption: Standard workflow for HIF-1α detection by Western blot.
Troubleshooting Logic: Unexpected HIF-1α Western Blot Results
This decision tree provides a logical path for troubleshooting common issues when HIF-1α is not detected as expected in treated samples.
Caption: Decision tree for troubleshooting HIF-1α Western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Hypoxic and Normoxic Culturing Conditions in Different Breast Cancer 3D Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in mimicking hypoxia: insights into HIF-regulated MiRNA expression induced by DMOG and CoCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scintica.com [scintica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Cobalt stimulates HIF-1-dependent but inhibits HIF-2-dependent gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. fiercepharma.com [fiercepharma.com]
- 17. Chronic Kidney Disease Pipeline 2025: FDA Updates, Therapy Innovations, and Clinical Trial Landscape Analysis by DelveInsight | Jiangsu HengRui, Disc Medicine, 3SBio, Kind Pharma, Jiangsu Hansoh Pharm [barchart.com]
- 18. The Role of Mitochondria in Obstructive Sleep Apnea: Implications for the Upper Airway Muscles [mdpi.com]
Technical Support Center: Off-Target Effects of Pyridine Dicarboxamide-Based PHD Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of pyridine dicarboxamide-based Prolyl Hydroxylase Domain (PHD) inhibitors, including daprodustat, roxadustat, vadadustat, and molidustat.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving pyridine dicarboxamide-based PHD inhibitors.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected changes in non-HIF target gene expression | Off-target inhibition of other 2-oxoglutarate (2-OG) dependent dioxygenases. | 1. Perform a selectivity screen: Test the inhibitor against a panel of other 2-OG dependent dioxygenases (e.g., FIH, KDMs, TETs) to determine its selectivity profile. 2. Dose-response analysis: Determine if the unexpected gene expression changes are dose-dependent and correlate with the IC50 for the off-target enzyme. 3. Use a more selective inhibitor: If available, switch to a more selective PHD inhibitor to confirm that the observed effect is indeed off-target. 4. HIF-knockdown/knockout cells: Use cells with silenced or knocked-out HIF-α subunits to investigate if the effect is truly HIF-independent. |
| Inconsistent cellular potency (EC50) despite high biochemical potency (IC50) | Poor cell permeability, active efflux from cells, or intracellular competition with endogenous 2-OG. | 1. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the compound's ability to cross cell membranes. 2. Investigate active transport: Use inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if cellular potency increases. 3. Measure intracellular 2-OG levels: High intracellular concentrations of the natural substrate 2-OG can compete with the inhibitor. Quantify 2-OG levels in your cell model. |
| Observed cardiovascular effects in cell culture or animal models (e.g., changes in ion channel function, hypertension) | Off-target effects on cardiovascular signaling pathways. | 1. Electrophysiological studies: Use patch-clamp techniques to assess the inhibitor's direct effects on relevant cardiac ion channels (e.g., hERG).[1] 2. Evaluate vasoactivity: In ex vivo models (e.g., isolated artery rings), assess the inhibitor's effect on vascular tone. 3. Monitor blood pressure in animal models: Continuously monitor blood pressure in preclinical animal studies to identify any hypertensive effects.[2][3] |
| Alterations in iron metabolism markers beyond expected HIF-mediated changes | Direct or indirect effects on iron transport and storage proteins. | 1. Measure key iron metabolism parameters: In addition to hepcidin, measure serum iron, ferritin, transferrin, and total iron-binding capacity (TIBC). 2. Assess ferroportin activity: Investigate the inhibitor's direct effect on ferroportin function in a suitable cell line. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for pyridine dicarboxamide-based PHD inhibitors?
A1: While generally selective for PHDs, some off-target activity has been reported. These inhibitors are competitive with 2-oxoglutarate and thus have the potential to inhibit other 2-oxoglutarate-dependent dioxygenases. However, studies have shown that daprodustat, roxadustat, vadadustat, and molidustat are relatively specific for HIF-PHDs, with IC50 values greater than 100µM for Factor Inhibiting HIF (FIH) and other dioxygenases involved in epigenetic regulation.[4] Some specific off-target effects, such as hyperkalemia and hypertension with roxadustat, have been noted in clinical studies.[2][3]
Q2: How can I differentiate between on-target HIF-mediated effects and off-target effects in my experiments?
A2: To distinguish between on-target and off-target effects, you can employ several strategies:
-
Use of HIF-α null cells: The most direct method is to use cell lines where HIF-1α and/or HIF-2α have been knocked out or knocked down. If the effect persists in these cells, it is likely HIF-independent.
-
Structure-activity relationship (SAR) studies: Compare the effects of structurally related analogs with varying PHD inhibitory potency. If the off-target effect does not correlate with PHD inhibition, it is likely an independent activity.
-
Use of chemically distinct PHD inhibitors: If another PHD inhibitor with a different chemical scaffold does not produce the same effect, it suggests the effect may be specific to the pyridine dicarboxamide class and potentially off-target.
Q3: What are the potential cardiovascular off-target effects of these inhibitors?
A3: Clinical and preclinical studies have raised concerns about potential cardiovascular off-target effects. For instance, roxadustat has been associated with an increased risk of thromboembolic events, hyperkalemia, and hypertension.[2][3] The mechanisms may involve HIF-independent pathways or exaggerated HIF-dependent responses. It is crucial to monitor cardiovascular parameters in preclinical and clinical studies.
Q4: Can these inhibitors affect epigenetic modifications?
A4: Since many enzymes involved in epigenetic regulation (e.g., histone demethylases of the Jumonji C domain-containing family, TET enzymes that hydroxylate 5-methylcytosine) are 2-oxoglutarate-dependent dioxygenases, there is a theoretical potential for off-target inhibition. However, current data suggests that the clinical PHD inhibitors are highly selective against these enzymes.[4]
Data Presentation: Off-Target Activity
The following table summarizes the known off-target activity of pyridine dicarboxamide-based PHD inhibitors. Data on a broad, comparative selectivity panel is limited in the public domain.
| Inhibitor | Off-Target | Assay Type | IC50 / Effect | Reference |
| Daprodustat | Factor Inhibiting HIF (FIH) and other dioxygenases | Biochemical | > 100 µM | [4] |
| Roxadustat | Factor Inhibiting HIF (FIH) and other dioxygenases | Biochemical | > 100 µM | [4] |
| Cardiovascular System | Clinical Studies | Increased risk of hyperkalemia and hypertension | [2][3] | |
| Thromboembolic Events | Clinical Studies | Increased risk | [2] | |
| Vadadustat | Factor Inhibiting HIF (FIH) and other dioxygenases | Biochemical | > 100 µM | [4] |
| Molidustat | Factor Inhibiting HIF (FIH) and other dioxygenases | Biochemical | > 100 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Selectivity Screening (Biochemical Assay)
This protocol outlines a general method for screening PHD inhibitors against a panel of other 2-oxoglutarate-dependent dioxygenases.
1. Objective: To determine the IC50 values of a test compound against a panel of purified recombinant 2-oxoglutarate-dependent dioxygenases.
2. Materials:
- Purified recombinant human PHD2, FIH, KDM4A, KDM6B, etc.
- Test compound (pyridine dicarboxamide-based PHD inhibitor)
- 2-oxoglutarate (2-OG)
- Peptide substrate specific for each enzyme
- Ascorbate
- Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Detection reagent (e.g., luminescence-based oxygen consumption assay kit or mass spectrometry)
- 384-well microplates
3. Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- In a 384-well plate, add the assay buffer, Fe(II), ascorbate, and the specific peptide substrate for each enzyme being tested.
- Add the diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Initiate the reaction by adding a mixture of the respective enzyme and 2-OG.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
- Stop the reaction (if necessary for the detection method).
- Measure the enzyme activity using the chosen detection method (e.g., luminescence or mass spectrometry to detect product formation).
- Calculate the percent inhibition for each compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based HIF-α Stabilization Assay (Western Blot)
This protocol is used to assess the on-target effect of the inhibitors, which can be adapted to investigate HIF-independent effects by using HIF-α knockout/knockdown cell lines.
1. Objective: To determine the EC50 for HIF-1α stabilization by a test compound in a cellular context.
2. Materials:
- Human cell line (e.g., HEK293T, Hep3B)
- Cell culture medium and supplements
- Test compound
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-HIF-1α, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
3. Procedure:
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4-6 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
- Quantify the band intensities and normalize the HIF-1α signal to the loading control.
- Plot the normalized HIF-1α levels against the compound concentration to determine the EC50.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of pyridine dicarboxamide-based PHD inhibitors.
Caption: Troubleshooting decision tree for unexpected experimental outcomes with PHD inhibitors.
Caption: Experimental workflow for the characterization of off-target effects of PHD inhibitors.
References
- 1. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular and renal safety outcomes of hypoxia-inducible factor prolyl-hydroxylase inhibitor roxadustat for anemia patients with chronic kidney disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of the HIF oxygen-sensing pathway: Lessons learned from clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and improvement of the bioavailability of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide?
Low oral bioavailability of this compound can be attributed to several factors, primarily its physicochemical properties. These may include poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and low intestinal permeability, hindering its absorption across the gut wall. Additionally, the compound might be subject to significant first-pass metabolism in the liver or gut wall, or be susceptible to efflux by transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[1][2][3]
Q2: How can I assess the intestinal permeability of my compound?
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[1][2][4] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters similar to the human intestinal epithelium.[1][2] By measuring the transport of the compound from the apical (lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[5]
Q3: What do the results of a Caco-2 permeability assay indicate?
The apparent permeability (Papp) values obtained from a Caco-2 assay can be used to classify your compound's permeability. A bidirectional assay, measuring transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can also determine if the compound is a substrate for efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[2][5]
Q4: What formulation strategies can be employed to improve the solubility and dissolution rate?
For poorly soluble compounds, several formulation strategies can be explored.[3][6] These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q5: How do I conduct an in vivo pharmacokinetic study to assess bioavailability?
An in vivo pharmacokinetic (PK) study is crucial for determining the oral bioavailability of your compound.[8][9][10][11] This typically involves administering the compound to animal models (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes.[11] Blood samples are collected at various time points after administration, and the plasma concentrations of the drug are measured.[8] By comparing the area under the concentration-time curve (AUC) for oral and IV administration, the absolute bioavailability (F%) can be calculated.[10]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty preparing stock solutions for in vitro assays.
-
Low dissolution rate in simulated gastric or intestinal fluids.
-
Inconsistent results in cell-based assays.
Troubleshooting Steps:
-
pH-Solubility Profile: Determine the solubility of the compound at different pH values to identify if it has ionizable groups that can be exploited for salt formation or pH-adjusted formulations.
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase solubility for in vitro experiments.
-
Formulation Approaches:
-
Prepare a micronized powder to increase the surface area.
-
Explore the feasibility of creating a solid dispersion with a suitable polymer carrier.
-
Investigate the use of solubilizing excipients like surfactants or cyclodextrins.
-
Issue 2: Low Permeability in Caco-2 Assay
Symptoms:
-
Low Papp (A-B) value in the Caco-2 permeability assay.
Troubleshooting Steps:
-
Efflux Transporter Inhibition: Co-administer the compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) in the Caco-2 assay.[2] A significant increase in the Papp (A-B) value in the presence of an inhibitor confirms that your compound is a substrate for that efflux transporter.
-
Permeation Enhancers: Evaluate the effect of well-characterized permeation enhancers. However, this should be done with caution due to potential toxicity.
-
Structural Modification: If feasible, consider medicinal chemistry efforts to modify the compound's structure to reduce its affinity for efflux transporters.
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability in vivo despite good solubility and permeability.
-
Identification of significant levels of metabolites in plasma after oral administration.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Liver Microsomes: Incubate the compound with liver microsomes to assess its metabolic stability and identify the major metabolites formed.
-
Hepatocytes: Use primary hepatocytes for a more comprehensive assessment of both Phase I and Phase II metabolism.
-
-
CYP450 Inhibition: If a specific cytochrome P450 enzyme is responsible for the metabolism, co-administration with a known inhibitor of that enzyme in animal studies can help confirm the metabolic pathway.
-
Prodrug Approach: Design a prodrug of the parent compound that masks the metabolically labile site. The prodrug should be converted to the active parent compound in vivo.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[2]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[1][2]
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specified time intervals.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber at specified time intervals.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.[5]
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absolute oral bioavailability of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as a single bolus injection into the tail vein (e.g., at 1 mg/kg).
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., at 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and Tmax, are calculated using non-compartmental analysis.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as:
-
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Data Presentation
Table 1: In Vitro Permeability Data (Hypothetical)
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| Propranolol (High Permeability Control) | 25.0 | 23.5 | 0.94 | High |
| Test Compound | 1.2 | 12.5 | 10.4 | Low (Potential Efflux) |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | F (%) |
| IV | 1 | 250 | 0.083 | 350 | - |
| PO | 10 | 150 | 1.0 | 700 | 20 |
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cphi-online.com [cphi-online.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. ovid.com [ovid.com]
Technical Support Center: Minimizing Toxicity of HIF Stabilizers in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIF (Hypoxia-Inducible Factor) stabilizers in animal models. The goal is to help minimize potential toxicities and ensure the successful execution of preclinical studies.
I. Troubleshooting Guides
Issue 1: Managing Hypertension
Hypertension is a potential side effect of HIF stabilizer administration in animal models. Careful monitoring and management are crucial to avoid confounding experimental results and ensure animal welfare.
Troubleshooting Steps:
-
Establish Baseline Blood Pressure: Before initiating the study, it is essential to obtain accurate baseline blood pressure readings for all animals. This provides a reference point to assess the impact of the HIF stabilizer.
-
Regular Blood Pressure Monitoring: Implement a consistent schedule for blood pressure measurement throughout the study. Non-invasive tail-cuff methods are commonly used for rodents.
-
Dose Optimization: If hypertension is observed, consider a dose-reduction strategy. A dose-response study can help identify the lowest effective dose that minimizes cardiovascular side effects.
-
Consider Co-administration with Antihypertensive Agents: In cases where dose reduction is not feasible or ineffective, the co-administration of antihypertensive drugs may be necessary.
-
ACE Inhibitors (e.g., Enalapril): These have been shown to be effective in managing hypertension in various animal models.
-
Beta-blockers (e.g., Propranolol): These can also be used to control blood pressure.
-
Experimental Protocol: Blood Pressure Measurement in Mice (Tail-Cuff Method)
This protocol provides a general guideline for measuring blood pressure in mice using a non-invasive tail-cuff system.
-
Acclimatization: Allow mice to acclimate to the restraining device for several days before the actual measurement to minimize stress-induced hypertension.
-
Restraint and Warming: Gently place the mouse in a restrainer. Warm the tail to a suitable temperature using a warming platform or lamp to detect the tail pulse.
-
Cuff Placement: Securely place the tail cuff at the base of the tail.
-
Measurement Cycles: Perform a series of measurement cycles as recommended by the equipment manufacturer. Discard the initial readings to allow the animal to stabilize.
-
Data Analysis: Average the subsequent consistent readings to obtain the final systolic and diastolic blood pressure values.
For more detailed protocols, refer to established methods for blood pressure measurement in rodents[1].
Issue 2: Mitigating Thrombotic Events
An increased risk of thrombosis has been observed with some HIF stabilizers. Proactive monitoring and preventative measures can reduce the incidence of these events.
Troubleshooting Steps:
-
Hemostasis Monitoring: Regularly monitor hematological parameters, including platelet counts and coagulation profiles (e.g., prothrombin time, activated partial thromboplastin time).
-
Dose Adjustment: Similar to managing hypertension, a dose reduction of the HIF stabilizer may help alleviate pro-thrombotic effects.
-
Antiplatelet or Anticoagulant Therapy: In high-risk models or if thrombotic events are observed, consider the cautious use of antiplatelet agents (e.g., low-dose aspirin) or anticoagulants. The choice of agent will depend on the specific animal model and experimental design.
-
Necropsy and Histopathology: At the end of the study, perform thorough necropsies and histopathological examinations of key organs (e.g., heart, lungs, kidneys) to identify any evidence of thrombosis.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with HIF stabilizers in animal models?
A1: The most frequently reported toxicities include hypertension and an increased risk of thrombosis[2][3]. Other potential concerns that are being investigated include effects on tumor growth and progression, as HIF-1α is known to be involved in cancer metabolism[4][5].
Q2: How can I determine the optimal, non-toxic dose of a HIF stabilizer for my animal study?
A2: A dose-escalation study is the recommended approach. Start with a low dose and gradually increase it in different cohorts of animals. Monitor for both efficacy (e.g., increase in hemoglobin) and toxicity (e.g., changes in blood pressure, hematological parameters). The goal is to identify a dose range that provides the desired therapeutic effect with minimal adverse events. For example, in a carcinogenicity study, roxadustat was administered to mice at doses of 15, 30, and 60 mg/kg and to rats at 2.5, 5, and 10 mg/kg three times a week.
Q3: Are there any formulation strategies that can help minimize systemic toxicity?
A3: While specific preclinical data on formulations designed to reduce toxicity is limited, controlled-release formulations could theoretically minimize off-target effects by maintaining more stable plasma concentrations and avoiding high peak levels of the drug.
Q4: What are the key signaling pathways to consider for off-target effects?
A4: HIF prolyl hydroxylases belong to the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily. Therefore, HIF stabilizers may have off-target effects by inhibiting other enzymes in this family, which are involved in various cellular processes, including epigenetic modifications and metabolism[6]. It is important to be aware of these potential off-target effects when interpreting experimental results.
III. Data Presentation
Table 1: Summary of Quantitative Toxicity Data for Roxadustat in Rodents
| Species | Dose (mg/kg, oral gavage, 3x/week) | Duration | Key Findings |
| CD-1 Mice | 15, 30, 60 | Up to 104 weeks | No increase in mortality or neoplastic effects. |
| Sprague Dawley Rats | 2.5, 5, 10 | Up to 104 weeks | No increase in mortality or neoplastic effects. Atrial/aortic thromboses observed in males at 10 mg/kg. Bone marrow hypercellularity observed in all treated groups. |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for managing HIF stabilizer toxicity.
Caption: HIF-1α signaling pathway and potential off-target effects.
References
- 1. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impacts of hypoxia-inducible factor stabilizers on laboratory parameters and clinical outcomes in chronic kidney disease patients with renal anemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-PHIs associated with embolic and thrombotic events: a real-world pharmacovigilance study based on the Japan Adverse Drug Event Report database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lufironil Treatment and EPO Response Variability
Welcome to the technical support center for Lufironil. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in erythropoietin (EPO) response during experimental studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Disclaimer: this compound is an investigational compound designed to stimulate erythropoiesis through the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase. The information provided is for research purposes only.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with this compound.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I observing significant batch-to-batch variability in my in vitro EPO response to this compound? | Several factors can contribute to this variability: * Cell Line Instability: Ensure you are using a consistent and low-passage number of your cell line (e.g., HepG2, UT-7). Genetic drift in continuous cell culture can alter HIF pathway sensitivity. We recommend performing regular cell line authentication. * Reagent Consistency: Verify the quality and consistency of all reagents, including cell culture media, serum, and the this compound compound itself. Use a single, quality-controlled batch of fetal bovine serum (FBS) for a set of experiments, as serum components can influence cell signaling. * Experimental Conditions: Minor variations in cell seeding density, incubation time, and oxygen levels can significantly impact results. Standardize your protocols meticulously. See our detailed experimental protocols below. |
| 2. My in vivo study shows a weaker than expected EPO response in some animal subjects. What are potential causes? | In vivo responses can be influenced by a multitude of factors: * Genetic Background: Different animal strains can exhibit varied responses to HIF stabilizers.[1] Ensure you are using a genetically homogenous population. * Iron Status: this compound's efficacy is dependent on adequate iron availability for hemoglobin synthesis.[2][3] Assess and normalize the iron status of your animals before and during the study. Iron supplementation may be necessary. * Inflammation: Underlying inflammation can blunt the erythropoietic response to HIF-PHIs.[4] Monitor inflammatory markers (e.g., C-reactive protein) in your subjects. * Drug Metabolism and Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure. Consider performing pharmacokinetic analysis on a subset of your animals. |
| 3. I am observing off-target effects not directly related to erythropoiesis. Is this expected? | Yes, as this compound targets the HIF pathway, a master regulator of various physiological processes, off-target effects can occur.[5] The HIF pathway is involved in angiogenesis, glucose metabolism, and inflammation.[6][7] * Commonly Observed Effects: Monitor for changes in vascular endothelial growth factor (VEGF) levels, as HIF-1 is a key regulator of its transcription.[6] Some studies with HIF-PHIs have reported changes in glucose metabolism and lipid profiles. * Troubleshooting: To confirm if the observed effects are this compound-dependent, perform dose-response studies and include appropriate vehicle controls. To investigate the specific pathway, consider using siRNA to knockdown HIF-1α or HIF-2α. |
| 4. How can I differentiate between a true non-responder and a technical issue in my experiment? | A systematic approach is crucial: 1. Verify Experimental Setup: Re-examine your protocol, reagent preparation, and instrument calibration. Run positive and negative controls to ensure the assay is performing as expected. 2. Assess Cellular Health: Check for cytotoxicity at the concentration of this compound used. A simple viability assay (e.g., MTT or trypan blue exclusion) can rule out cell death as a cause for a lack of response. 3. Confirm Target Engagement: Use an appropriate assay, such as a Western blot for HIF-1α stabilization or a reporter assay for HIF activity, to confirm that this compound is engaging its target in the cells or tissues . 4. Analyze Downstream Markers: In addition to EPO, measure the expression of other HIF target genes (e.g., VEGFA, GLUT1) to see if the pathway is activated. |
Data Presentation
The following tables summarize representative data from preclinical studies with this compound.
Table 1: In Vitro EPO Production in HepG2 Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | Mean EPO Concentration (mIU/mL) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.1 |
| 1 | 25.8 | 4.3 |
| 5 | 78.4 | 9.2 |
| 10 | 152.1 | 15.7 |
| 25 | 210.5 | 22.4 |
Table 2: Hematological Parameters in a 28-day Rat Study with Oral this compound Administration
| Treatment Group | Hemoglobin (g/dL) | Reticulocyte Count (%) | Serum EPO (mIU/mL) |
| Vehicle Control | 13.5 ± 0.8 | 1.2 ± 0.3 | 15.3 ± 4.1 |
| This compound (10 mg/kg) | 15.2 ± 1.1 | 3.5 ± 0.7 | 45.8 ± 10.2 |
| This compound (30 mg/kg) | 17.1 ± 1.3 | 5.8 ± 1.2 | 98.2 ± 21.5 |
Experimental Protocols
Protocol 1: In Vitro EPO Quantification by ELISA
Objective: To measure the concentration of secreted EPO in cell culture supernatant following treatment with this compound.
Materials:
-
Human EPO ELISA Kit (e.g., Abcam ab119522 or similar)[4]
-
Cell culture supernatant from this compound-treated and control cells
-
Reagent-grade water
-
Calibrated pipettes and tips
-
Microplate reader
Procedure:
-
Sample Collection: Culture cells (e.g., HepG2) to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for 24-48 hours. Collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris. Store supernatant at -80°C until use.
-
ELISA Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Washing the plate.
-
Adding a streptavidin-HRP conjugate.
-
Washing the plate.
-
Adding TMB substrate and incubating for color development.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the EPO concentration in your samples by interpolating from the standard curve.
Protocol 2: Flow Cytometric Analysis of Erythroid Progenitors
Objective: To quantify the expansion of erythroid progenitor populations in bone marrow or spleen cells from this compound-treated animals.
Materials:
-
Single-cell suspension of bone marrow or spleen cells
-
Fluorescently conjugated antibodies against murine erythroid markers (e.g., anti-CD71-FITC, anti-Ter119-PE)[8]
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Preparation: Harvest bone marrow or spleen from control and this compound-treated animals and prepare a single-cell suspension.
-
Antibody Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Wash cells with FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer containing the anti-CD71 and anti-Ter119 antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in 500 µL of FACS buffer for analysis.
-
-
Flow Cytometry:
Visualizations
Signaling Pathway
Caption: HIF-1α signaling under normoxic vs. hypoxic/Lufironil conditions.
Experimental Workflow
Caption: A typical workflow for assessing this compound's in vitro efficacy.
Troubleshooting Logic
Caption: A decision tree for troubleshooting variable EPO response.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. abcam.com [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Flow Cytometry [umassmed.edu]
- 9. Frontiers | Delineation of erythropoietic intermediates by flow cytometry [frontiersin.org]
- 10. Implementation of erythroid lineage analysis by flow cytometry in diagnostic models for myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for studying long-term effects of HIF stabilization
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers investigating the long-term effects of Hypoxia-Inducible Factor (HIF) stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of HIF-1α stabilization?
A1: Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that is constitutively synthesized.[1] Under normal oxygen conditions (normoxia), it is rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[2][3] This hydroxylation allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation.[2][4] During hypoxia (low oxygen), PHD activity is inhibited, leading to HIF-1α stabilization, nuclear translocation, dimerization with HIF-1β, and activation of target gene transcription.[3][5]
Q2: How do small molecule HIF stabilizers (PHD inhibitors) work?
A2: Small molecule stabilizers, such as Roxadustat, Vadadustat, and Molidustat, are competitive inhibitors of PHD enzymes.[6][7] They typically function as 2-oxoglutarate analogs, competing with the enzyme's co-substrate to prevent the hydroxylation of HIF-α subunits.[8] This mimics a hypoxic state by preventing HIF-α degradation, leading to its accumulation and the activation of downstream pathways even under normoxic conditions.[6]
Q3: What are the critical differences between studying long-term HIF stabilization with chemical inhibitors versus genetic models?
A3: Both approaches have distinct advantages and disadvantages. Chemical inhibitors (e.g., PHD inhibitors) allow for temporal control over HIF stabilization, which can be initiated at specific time points in adult animals, more closely mimicking therapeutic interventions.[9] However, they may have off-target effects or incomplete specificity across PHD isoforms.[2][10] Genetic models, such as mice with a conditional knockout of VHL or PHDs, or heterozygous Hif1a+/- mice, offer isoform-specific and cell-type-specific insights.[9][11] However, developmental effects and compensatory mechanisms can complicate the interpretation of long-term studies.
Q4: What are some known adverse consequences of chronic HIF stabilization?
A4: While short-term HIF stabilization can be protective, particularly in ischemic contexts, long-term activation can be detrimental. Studies have shown that chronic cardiac-specific HIF-1α stabilization can lead to cardiomyopathy, characterized by increased septum wall thickness and decreased fractional shortening over time.[12] In the retina, long-term HIF-1α stabilization with Roxadustat resulted in impaired mitochondrial function, increased mitophagy, apoptosis of retinal cells, and reduced visual function.[13][14][15] Clinical trials have also raised safety concerns regarding enhanced risks for cardiovascular and thrombotic events in certain patient populations.[7]
Troubleshooting Guide
Problem 1: Inconsistent or No HIF-1α Stabilization with a PHD Inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure the inhibitor is stored correctly (temperature, light exposure) and prepare fresh stock solutions. |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type or model. Cell viability assays should be run in parallel to rule out toxicity-induced effects.[6] |
| Cell Culture Conditions | High cell density can create localized hypoxia, confounding results. Ensure consistent plating densities. Verify that media components do not interfere with the inhibitor's action. |
| Rapid HIF-1α Turnover | HIF-1α has a very short half-life (5-8 minutes) under normoxia.[1] Ensure that cell lysis and protein extraction are performed rapidly and with appropriate protease and proteasome inhibitors. |
| Ineffective Detection | Optimize your Western blot protocol. Use a validated antibody for HIF-1α and ensure your nuclear extraction protocol is efficient, as stabilized HIF-1α translocates to the nucleus.[5][16] |
Problem 2: Observed Cellular Toxicity or Apoptosis in Long-Term Cultures.
| Possible Cause | Troubleshooting Step |
| Metabolic Stress | Chronic HIF activation shifts metabolism towards glycolysis.[13][15] This can lead to glucose depletion and lactate accumulation. Monitor media glucose levels and pH. Consider using a medium with higher buffering capacity or more frequent media changes. |
| Mitochondrial Dysfunction | Prolonged HIF stabilization can impair mitochondrial respiration and promote mitophagy.[14][15] Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRM) or by measuring oxygen consumption rates (e.g., Seahorse analyzer). |
| Inhibitor Off-Target Effects | The inhibitor may affect other cellular pathways.[2] Try a different class of PHD inhibitor or use a genetic approach (e.g., siRNA against PHDs) to confirm that the phenotype is specific to HIF stabilization. |
| Excessive HIF Activation | The dose of inhibitor may be too high for long-term studies, leading to supraphysiological HIF levels. Reduce the inhibitor concentration to a level that provides modest but sustained stabilization. |
Problem 3: Discrepancies Between In Vitro and In Vivo Results.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The inhibitor's bioavailability, distribution, and half-life in vivo may differ significantly from in vitro conditions. Conduct PK/PD studies to ensure the compound reaches the target tissue at the desired concentration and for the intended duration. |
| Systemic vs. Cellular Effects | In vivo, HIF stabilization can induce systemic responses like erythropoiesis (increased red blood cell production) via EPO, which can confound tissue-specific results.[7][11] Monitor hematocrit levels and consider the systemic effects in your analysis.[9] |
| Model-Specific Responses | The response to HIF stabilization can be highly cell-type and context-dependent.[17] For example, a "memory" effect of HIF-1α induction was seen in endothelial cells but not HIF-2α, while the reverse was true in aortic smooth muscle cells.[17] Ensure your in vitro model accurately reflects the in vivo cell type of interest. |
Signaling Pathways and Workflows
Caption: HIF-1α signaling under normoxic vs. hypoxic/PHD-inhibited conditions.
Caption: General workflow for an in vivo long-term HIF stabilization study.
Quantitative Data Summary
Table 1: Effects of Long-Term (4-Week) Roxadustat Treatment on Retinal Proteins
This table summarizes data from a study where mice were treated with the PHD inhibitor Roxadustat to induce chronic HIF-1α stabilization, showing significant impacts on mitochondrial and metabolic proteins in the retina.[13][14][15]
| Protein Target | Function | Result | Significance |
| HIF-1α | Transcription Factor | Significantly Increased | p < 0.05 |
| GLUT3 | Neuronal Glucose Transporter | Significantly Increased | p < 0.05 |
| PDK1 | Inhibits Pyruvate Dehydrogenase | Significantly Increased | p < 0.05 |
| MTCO1 | Mitochondrial Respiration (Complex IV) | Significantly Decreased | p = 0.0316 |
| BNIP3 (dimer) | Mitophagy Induction | Significantly Increased | p < 0.05 |
| GLUT1 | Glial Glucose Transporter | Significantly Decreased | p < 0.05 |
| LDHA | Lactate Dehydrogenase A | Significantly Decreased | p < 0.05 |
Data adapted from studies on chronic HIF-1α stabilization in the mouse retina.[13][14][15]
Detailed Experimental Protocols
Protocol 1: In Vitro HIF-1α Stabilization and Detection
This protocol describes how to chemically stabilize HIF-1α in cultured cells and confirm stabilization via Western blot.
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293, U2OS, or a cell line relevant to your research) at a consistent density to avoid confluence-induced hypoxia. b. Allow cells to adhere overnight. c. Prepare a stock solution of a PHD inhibitor (e.g., 25 mM Roxadustat in DMSO). d. Treat cells with the desired final concentration of the inhibitor (e.g., 10-100 µM). Include a vehicle-only (e.g., DMSO) control. A positive control using a hypoxia chamber (1% O2) or CoCl2 (100 µM) is recommended.[18] e. Incubate for the desired duration (e.g., 4-24 hours for acute stabilization; for long-term studies, days to weeks with regular media changes).
2. Nuclear Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Scrape cells in hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease/phosphatase inhibitors). c. Incubate on ice for 15 minutes, then centrifuge at low speed (e.g., 1000 x g) for 5 min at 4°C. d. Collect the supernatant (cytosolic fraction) if needed. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, with inhibitors). e. Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at high speed (e.g., 20,000 x g) for 15 min at 4°C. The supernatant contains the nuclear proteins. g. Determine protein concentration using a BCA or Bradford assay.
3. Western Blotting: a. Separate 20-40 µg of nuclear protein extract on an 8-10% SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. d. Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane 3x with TBST. f. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. g. Wash 3x with TBST. h. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. i. Re-probe the membrane for a nuclear loading control (e.g., PCNA, Lamin B1) to ensure equal protein loading.[16]
Protocol 2: In Vivo Long-Term HIF Stabilization in Mice
This protocol provides a general framework for administering a PHD inhibitor to mice over several weeks.
1. Animal Model and Acclimation: a. Select an appropriate mouse strain (e.g., C57BL/6J). House animals in a controlled environment and allow them to acclimate for at least one week before the experiment. All procedures must be approved by the institutional animal care and use committee (IACUC).
2. Inhibitor Preparation and Administration: a. The route of administration will depend on the inhibitor's properties. Roxadustat, for example, can be administered via oral gavage or intraperitoneal (I.P.) injection.[13][14] b. For a 4-week study, a typical dosing schedule might be 3-5 times per week. c. Prepare the inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). d. Administer a consistent volume based on the animal's body weight. The control group should receive the vehicle only.
3. Monitoring and Endpoint: a. Monitor animal health daily and record body weights 2-3 times per week.[11] b. For functional assessments (e.g., retinal function via PERG, cardiac function via echocardiography), perform baseline measurements before starting the treatment and repeat at the study endpoint.[12][14] c. At the end of the treatment period (e.g., 4 weeks), euthanize the animals according to approved protocols.
4. Tissue Collection and Processing: a. Perfuse animals with ice-cold saline to remove blood from tissues. b. Dissect the target organs (e.g., heart, kidneys, retina). c. Immediately snap-freeze a portion of the tissue in liquid nitrogen for molecular analysis (protein, RNA) and fix another portion in 4% paraformaldehyde for histological analysis. d. Store frozen samples at -80°C until further processing.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. dovepress.com [dovepress.com]
- 11. Impaired physiological responses to chronic hypoxia in mice partially deficient for hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Long-term HIF-1α stabilization reduces respiration, promotes mitophagy, and results in retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term HIF-1α stabilization reduces respiration, promotes mitophagy, and results in retinal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A long-term "memory" of HIF induction in response to chronic mild decreased oxygen after oxygen normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Validation & Comparative
Comparative In Vivo Efficacy of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and Alternatives in Models of Anemia
A comprehensive analysis of preclinical data for a new generation of oral anemia therapies, including Roxadustat, Vadadustat, and Daprodustat, which are functional analogs of the investigational compound N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
This guide provides a comparative overview of the in vivo efficacy of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and its functional alternatives, a class of oral prolyl hydroxylase (PHD) inhibitors designed to treat anemia, particularly in the context of chronic kidney disease (CKD). Due to the limited publicly available in vivo data on N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, this guide focuses on the preclinical performance of its well-documented structural and functional analogs: Roxadustat, Vadadustat, and Daprodustat. These compounds share a common mechanism of action, the inhibition of PHD enzymes, which leads to the stabilization of hypoxia-inducible factor (HIF) and subsequent stimulation of endogenous erythropoietin (EPO) production and improved iron metabolism.
Mechanism of Action: The HIF Pathway
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions or in the presence of PHD inhibitors like N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and its alternatives, this degradation is inhibited. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This transcriptional activation results in the production of EPO, and proteins involved in iron absorption and mobilization, ultimately leading to increased erythropoiesis.
Comparative In Vivo Efficacy Data
The following tables summarize the key preclinical findings for Roxadustat, Vadadustat, and Daprodustat in various animal models of anemia and chronic kidney disease.
Table 1: Effects of PHD Inhibitors on Hematological Parameters in Rodent Models of CKD-Associated Anemia
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Roxadustat | Rat (5/6 Nephrectomy) | Oral, dose-dependent | Corrected anemia, increased hemoglobin and hematocrit.[1] | [1] |
| Vadadustat | Mouse (CKD model) | Oral | Ameliorated anemia, decreased serum urea and creatinine. | |
| Daprodustat | Mouse (Adenine-induced CKD) | 15 mg/kg/day, oral | Corrected anemia. |
Table 2: Effects of PHD Inhibitors on Erythropoietin and Iron Metabolism in Preclinical Models
| Compound | Animal Model | Dosing Regimen | EPO Levels | Hepcidin Levels | Reference |
| Roxadustat | Rat (Healthy & CKD) | Oral, intermittent | Increased circulating EPO.[1] | Significantly decreased.[1] | [1] |
| Roxadustat | Cynomolgus Monkey (Healthy) | Oral, intermittent | Increased circulating EPO.[1] | Not specified | [1] |
| Vadadustat | Not specified | Not specified | Increased endogenous EPO. | Decreased. | |
| Daprodustat | Not specified | Not specified | Increased erythropoietin production. | Not specified |
Experimental Protocols
5/6 Nephrectomy Rat Model of Chronic Kidney Disease
This model is a standard surgical procedure to induce progressive renal failure and subsequent anemia, mimicking human CKD.
-
Animal Strain: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Step 1: Under anesthesia, a dorsal incision is made, and the left kidney is exposed. Approximately two-thirds of the left kidney is surgically removed (subtotal nephrectomy).
-
Step 2: One week after the first surgery, a second surgery is performed to remove the entire right kidney (contralateral nephrectomy).
-
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesics and antibiotics.
-
Disease Progression: Chronic kidney disease and associated anemia typically develop over several weeks to months.
-
Drug Administration: The test compound (e.g., Roxadustat) or vehicle is administered orally via gavage at specified doses and frequencies.
-
Endpoint Analysis: Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, red blood cell count, serum EPO, and markers of iron metabolism (e.g., serum iron, ferritin, hepcidin). Kidney function is assessed by measuring serum creatinine and blood urea nitrogen (BUN).
Adenine-Induced Chronic Kidney Disease Model
This is a non-surgical, diet-induced model of CKD that results in renal failure and anemia.
-
Animal Strain: Wistar or Sprague-Dawley rats are typically used.
-
Induction: Animals are fed a diet containing adenine (typically 0.25% to 0.75% w/w) for a period of 2 to 4 weeks. Adenine administration leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction, interstitial inflammation, and fibrosis, which mimic CKD.
-
Drug Administration: Following the induction period, animals are treated with the investigational compound or vehicle.
-
Endpoint Analysis: Similar to the 5/6 nephrectomy model, blood and tissue samples are collected for analysis of hematological parameters, renal function, and markers of iron metabolism.
Summary and Conclusion
The available preclinical data for Roxadustat, Vadadustat, and Daprodustat demonstrate that these PHD inhibitors are effective in stimulating erythropoiesis and correcting anemia in various animal models of chronic kidney disease. While direct comparative studies are limited, the collective evidence suggests a consistent mechanism of action and therapeutic potential for this class of compounds. The in vivo efficacy of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is expected to be similar to these analogs, though dedicated preclinical studies are necessary for confirmation. The choice of animal model and specific experimental design are crucial for accurately evaluating the therapeutic potential and safety profile of these novel oral anemia therapies.
References
Comparative analysis of Lufironil and other HIF prolyl hydroxylase inhibitors.
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant body of research on several Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (HIF-PHIs). However, no specific information, including preclinical or clinical data, could be found for a compound named "Lufironil." Therefore, this guide provides a comparative analysis of other prominent HIF-PHIs that are either approved for use in certain regions or are in late-stage clinical development. This comparison focuses on their mechanism of action, efficacy in treating anemia associated with chronic kidney disease (CKD), and key molecular characteristics.
Introduction to HIF Prolyl Hydroxylase Inhibitors
HIF-PHIs are a class of small molecule drugs that mimic the body's response to hypoxia (low oxygen levels).[1] They work by inhibiting prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-alpha subunits under normal oxygen conditions.[1][2] By blocking these enzymes, HIF-PHIs lead to the stabilization and accumulation of HIF-alpha, which then translocates to the nucleus and dimerizes with HIF-beta.[2] This complex binds to hypoxia-response elements (HREs) in the DNA, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism and transport.[2][3] This mechanism offers an alternative to traditional erythropoiesis-stimulating agents (ESAs) for the treatment of anemia, particularly in patients with chronic kidney disease.
Mechanism of Action: The HIF Signaling Pathway
The regulation of HIF-α is central to the cellular response to oxygen availability. The following diagram illustrates the HIF signaling pathway under both normal and hypoxic conditions, and the intervention point for HIF prolyl hydroxylase inhibitors.
Caption: The HIF signaling pathway under normal and low oxygen conditions.
Comparative Efficacy of Prominent HIF Prolyl Hydroxylase Inhibitors
Several HIF-PHIs have undergone extensive clinical evaluation. The following table summarizes key efficacy data from phase 3 clinical trials in patients with anemia of CKD. The primary efficacy endpoint in these studies is typically the change in hemoglobin (Hb) levels from baseline.
| Drug Name | Company | Key Clinical Trial(s) | Patient Population | Comparator | Primary Efficacy Outcome (Change in Hb g/dL) | Reference |
| Roxadustat (FG-4592) | FibroGen/AstraZeneca/Astellas | OLYMPUS, ALPS, ANDES | Non-Dialysis Dependent (NDD) CKD | Placebo | Roxadustat: ↑ 1.85 vs. Placebo: ↑ 0.13 | [4] |
| ROCKIES, SIERRAS | Dialysis-Dependent (DD) CKD | Epoetin alfa | Roxadustat: ↑ 0.77 vs. Epoetin alfa: ↑ 0.68 (non-inferior) | [4] | ||
| Daprodustat (GSK1278863) | GSK | ASCEND-ND | NDD-CKD | Darbepoetin alfa | Daprodustat: ↑ 0.74 vs. Darbepoetin alfa: ↑ 0.66 (non-inferior) | [2] |
| ASCEND-D | DD-CKD | Epoetin alfa | Daprodustat: ↑ 0.57 vs. Epoetin alfa: ↑ 0.49 (non-inferior) | [2] | ||
| Vadadustat (AKB-6548) | Akebia Therapeutics | INNO2VATE | DD-CKD | Darbepoetin alfa | Vadadustat: ↑ 0.74 vs. Darbepoetin alfa: ↑ 0.78 (non-inferior) | [2] |
| PRO2TECT | NDD-CKD | Darbepoetin alfa | Vadadustat: ↑ 1.9 vs. Darbepoetin alfa: ↑ 2.1 (non-inferiority not met in US/EU) | [2] | ||
| Molidustat (BAY 85-3934) | Bayer | DIALOGUE Program | NDD-CKD & DD-CKD | Darbepoetin alfa | Non-inferiority to darbepoetin alfa demonstrated | [2] |
| Enarodustat (JTZ-951) | Japan Tobacco/Takeda | Phase 3 trials in Japan | NDD-CKD & DD-CKD | Darbepoetin alfa | Non-inferiority to darbepoetin alfa demonstrated | [2] |
Experimental Protocols for Evaluating HIF Prolyl Hydroxylase Inhibitors
The evaluation of HIF-PHIs involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and biological effects. A general workflow is outlined below.
In Vitro Assays
-
PHD Enzyme Inhibition Assay:
-
Objective: To determine the potency of the inhibitor against the three main PHD isoforms (PHD1, PHD2, and PHD3).
-
Methodology: A common method is a biochemical assay using recombinant human PHD enzymes, a synthetic HIF-α peptide substrate, and co-factors (Fe(II), 2-oxoglutarate, and ascorbate). The hydroxylation of the peptide is measured, often through methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry. The IC50 (half-maximal inhibitory concentration) is calculated for each PHD isoform.
-
-
HIF-α Stabilization Assay:
-
Objective: To assess the ability of the inhibitor to stabilize HIF-α in a cellular context.
-
Methodology: A human cell line (e.g., HeLa or HEK293) is treated with varying concentrations of the HIF-PHI. After incubation, cell lysates are prepared, and HIF-1α or HIF-2α levels are quantified using Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Target Gene Expression Analysis:
-
Objective: To measure the downstream effects of HIF-α stabilization on target gene expression.
-
Methodology: Cells are treated with the inhibitor, and RNA is extracted. The expression levels of HIF target genes, such as EPO, VEGF, and genes involved in iron metabolism (TFRC, SLC11A2), are quantified using quantitative real-time PCR (qRT-PCR).
-
In Vivo Models
-
Rodent Models of Anemia:
-
Objective: To evaluate the erythropoietic efficacy of the HIF-PHI in an animal model.
-
Methodology: Anemia is induced in rodents, often through 5/6 nephrectomy to mimic CKD or by administration of agents like phenylhydrazine. The animals are then treated with the HIF-PHI or a vehicle control. Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, and reticulocyte counts. Serum EPO levels are also measured.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and to correlate its concentration with its biological effect.
-
Methodology: Animals are administered a single or multiple doses of the HIF-PHI. Blood samples are collected at various time points to measure plasma drug concentrations (PK). In parallel, biomarkers such as serum EPO are measured to assess the pharmacodynamic response.
-
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel HIF prolyl hydroxylase inhibitor.
Caption: A generalized experimental workflow for HIF-PHI drug discovery.
Conclusion
The class of HIF prolyl hydroxylase inhibitors represents a significant advancement in the management of anemia associated with chronic kidney disease. While information on "this compound" is not currently available in the public domain, the extensive research and clinical data on other compounds in this class, such as Roxadustat, Daprodustat, and Vadadustat, provide a strong foundation for understanding their therapeutic potential. These agents have demonstrated efficacy in increasing and maintaining hemoglobin levels in both non-dialysis and dialysis-dependent CKD patients, offering an oral treatment alternative to injectable ESAs. The ongoing research and post-market surveillance of these approved and emerging HIF-PHIs will continue to refine their clinical application and safety profiles.
References
N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide versus N-oxalylglycine derivatives as PHD inhibitors.
For researchers and professionals in drug development, the rigorous comparison of novel compounds against established inhibitors is a cornerstone of preclinical research. This guide outlines a framework for comparing the performance of a potential prolyl hydroxylase domain (PHD) inhibitor, using the user-specified molecule N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide as a hypothetical candidate, against the well-characterized class of N-oxalylglycine (NOG) derivatives .
Currently, a significant gap exists in the scientific literature regarding the PHD inhibitory activity of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. Extensive searches have yielded no publicly available data on its efficacy, mechanism of action, or effects on the hypoxia-inducible factor (HIF) pathway. Therefore, a direct comparison with N-oxalylglycine derivatives is not presently possible.
This guide will proceed by first summarizing the known properties of N-oxalylglycine derivatives as PHD inhibitors. Subsequently, it will provide a comprehensive roadmap of the experimental protocols and data presentation required to characterize a novel compound like N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and enable a robust comparison.
N-Oxalylglycine Derivatives: A Benchmark for PHD Inhibition
N-oxalylglycine and its cell-permeable prodrug, dimethyloxalylglycine (DMOG), are widely recognized as competitive inhibitors of 2-oxoglutarate (2-OG), a key cofactor for PHD enzymes.[1] By mimicking the structure of 2-OG, these molecules bind to the active site of PHDs, preventing the hydroxylation of HIF-α subunits.[1] This leads to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of hypoxia-responsive genes.[1]
| Compound | Target | IC50 (µM) | Cell-based Efficacy |
| N-Oxalylglycine (NOG) | PHD1, PHD2 | Not widely reported | Stabilizes HIF-1α |
| Dimethyloxalylglycine (DMOG) | Pan-PHD inhibitor | Not widely reported | Induces HIF-1α stabilization and target gene expression |
Characterizing a Novel PHD Inhibitor: A Step-by-Step Experimental Guide
To evaluate N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and compare it to N-oxalylglycine derivatives, a series of in vitro and cell-based assays are required.
In Vitro PHD Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound on purified PHD enzymes (primarily PHD2, the main regulator of HIF-1α).
Experimental Protocol: Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled HIF-1α peptide to the PHD2 enzyme. Inhibitors will compete with the peptide for binding to PHD2, resulting in a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human PHD2
-
FITC-labeled HIF-1α peptide (e.g., DLDLEMLAPYIPMDDDFQL)
-
Assay Buffer (e.g., Tris-based buffer with FeSO4, 2-oxoglutarate, and ascorbate)
-
Test compound (N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide) and N-oxalylglycine (as a positive control)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound and the positive control.
-
In a 384-well plate, add the assay buffer, recombinant PHD2, and the FITC-labeled HIF-1α peptide.
-
Add the diluted test compound or control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | PHD2 IC50 (µM) |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | [Experimental Value] |
| N-Oxalylglycine | [Experimental Value] |
Cell-Based HIF-1α Stabilization Assay
Objective: To assess the ability of the compound to stabilize HIF-1α in a cellular context.
Experimental Protocol: Western Blotting
Materials:
-
Human cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compound and N-oxalylglycine/DMOG
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control for a specific duration (e.g., 4-8 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
A table summarizing the fold-increase in HIF-1α levels at different concentrations of the inhibitors.
| Compound | Concentration (µM) | Fold Increase in HIF-1α (normalized to control) |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | [Conc. 1] | [Value] |
| [Conc. 2] | [Value] | |
| DMOG | [Conc. 1] | [Value] |
| [Conc. 2] | [Value] |
Target Gene Expression Analysis
Objective: To confirm that HIF-1α stabilization by the compound leads to the transcriptional activation of downstream target genes.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Cells treated as in the Western blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the specific primers for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
A bar chart visualizing the fold change in the expression of HIF-1 target genes upon treatment with the inhibitors.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological processes and experimental procedures, the following diagrams are provided.
References
A Head-to-Head Comparison of Pyridine Dicarboxylate Analogs for Researchers and Drug Development Professionals
An in-depth guide to the performance and applications of pyridine dicarboxylate analogs, supported by experimental data.
Pyridine dicarboxylates, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science. Their ability to chelate metal ions and act as rigid structural motifs makes them valuable scaffolds for the design of enzyme inhibitors, therapeutic agents, and functional materials. This guide provides a comprehensive head-to-head comparison of various pyridine dicarboxylate analogs, focusing on their biological activity as enzyme inhibitors and their emerging applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Isomers of Pyridinedicarboxylic Acid
Pyridinedicarboxylic acid exists in six major isomers, each with a unique arrangement of its two carboxylic acid groups on the pyridine ring. This structural diversity significantly influences their chemical properties and biological activities.[1]
-
Quinolinic acid (Pyridine-2,3-dicarboxylic acid)
-
Lutidinic acid (Pyridine-2,4-dicarboxylic acid)
-
Isocinchomeronic acid (Pyridine-2,5-dicarboxylic acid)
-
Dipicolinic acid (Pyridine-2,6-dicarboxylic acid)
-
Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid)
-
Dinicotinic acid (Pyridine-3,5-dicarboxylic acid)
Performance as Enzyme Inhibitors: A Focus on 2-Oxoglutarate (2OG) Dependent Oxygenases
A primary area of investigation for pyridine dicarboxylate analogs is their potent inhibitory activity against 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play crucial roles in various physiological processes, including histone demethylation, collagen biosynthesis, and hypoxia sensing, making them attractive targets for therapeutic intervention in diseases such as cancer and fibrosis.
Pyridine-2,4-dicarboxylic acid (2,4-PDCA) has emerged as a particularly effective broad-spectrum inhibitor of many 2OG oxygenases.[2][3] Its structure mimics the endogenous cofactor 2-oxoglutarate, allowing it to bind to the active site of these enzymes and competitively inhibit their function. Extensive research has focused on synthesizing and evaluating derivatives of 2,4-PDCA to enhance their potency and selectivity for specific 2OG oxygenases.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of pyridine dicarboxylate analogs against several key human 2OG oxygenases. This data, gathered from multiple studies, allows for a direct comparison of their potency and selectivity.
Table 1: IC50 Values (µM) of Pyridine-2,4-dicarboxylate (2,4-PDCA) and its Analogs against a Panel of Human 2OG Oxygenases
| Compound | JMJD5 | AspH | KDM4E | PHD2 | FIH | RIOX2 | Reference |
| 2,4-PDCA (1) | ~0.5 | ~0.03 | ~0.5 | >50 | >50 | >50 | [4] |
| 5-(benzylamino)methyl-2,4-PDCA (20c) | ~0.5 | ~3.0 | >50 | >50 | >50 | >50 | [4] |
| 5-((cyclopropylmethylamino)methyl)-2,4-PDCA (20j) | ~0.7 | >10 | >50 | >50 | >50 | >50 | [4] |
| 5-fluoro-2,4-PDCA | - | ~0.03 | - | - | - | - | [1] |
| 5-(trifluoromethyl)-2,4-PDCA | - | >1 | - | - | - | - | [1] |
| 3-fluoro-2,4-PDCA | - | >1 | - | - | - | - | [1] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Table 2: Comparative Inhibitory Activity of Pyridine Carboxylic Acid Isomers against KDM4A and KDM5B
| Compound | KDM4A IC50 (µM) | KDM5B IC50 (µM) | Reference |
| Pyridine-2-carboxylic acid derivatives (general) | < 40 | < 1.0 | [5] |
| Pyridine-4-carboxylic acid derivatives (general) | Weaker inhibition | 1.4 - 2.0 | [5] |
These tables highlight the structure-activity relationships (SAR) within this class of compounds. For instance, substitutions at the C5 position of 2,4-PDCA can significantly alter selectivity. Compound 20c , with a benzylaminomethyl group at C5, retains potency against JMJD5 while showing a ~100-fold decrease in activity against AspH compared to the parent compound 1 , effectively reversing the selectivity profile.[4] Furthermore, fluorination at the C5 position of 2,4-PDCA can increase selectivity for AspH over KDM4E.[1] The data also suggests that pyridine-2-carboxylic acid derivatives are generally more potent inhibitors of KDM5B compared to their pyridine-4-carboxylic acid counterparts.[5]
Key Signaling Pathways Targeted by Pyridine Dicarboxylate Analogs
To understand the therapeutic potential of these inhibitors, it is crucial to visualize their impact on cellular signaling.
KDM4/5-Mediated Histone Demethylation
Histone lysine demethylases (KDMs) of the KDM4 and KDM5 families are 2OG oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression. Their dysregulation is implicated in various cancers. Pyridine dicarboxylate analogs that inhibit KDM4/5 can modulate the epigenetic landscape and represent a promising avenue for cancer therapy.
Caption: KDM4/5-mediated histone demethylation and its inhibition.
AspH and the Notch Signaling Pathway
Aspartate-β-hydroxylase (AspH) is another 2OG oxygenase that is overexpressed in many cancers and is associated with poor prognosis.[6] AspH hydroxylates epidermal growth factor-like (EGF-like) domains of proteins, including the Notch receptor and its ligands. This post-translational modification is crucial for the activation of the Notch signaling pathway, which controls cell proliferation, differentiation, and survival.[4][7] Inhibition of AspH by pyridine dicarboxylate analogs can disrupt this pathway and impede tumor growth and metastasis.
References
- 1. manuallib.com [manuallib.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. dovepress.com [dovepress.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide for PHD isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of several prominent small molecule inhibitors of prolyl hydroxylase domain (PHD) enzymes. The primary focus is on the differential inhibitory activity against the three main PHD isoforms: PHD1, PHD2, and PHD3. While this guide aims to be a valuable resource, it is important to note that publicly available data on the isoform specificity of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (also known as Lufironil or HOE 077) is limited. Although identified as a prolyl 4-hydroxylase inhibitor, detailed quantitative data on its activity against individual PHD isoforms could not be retrieved from the available literature.[1]
Therefore, this guide will focus on a selection of well-characterized PHD inhibitors that are either in clinical development or approved for therapeutic use, providing a benchmark for assessing inhibitor specificity.
The Role of PHD Isoforms and the HIF-1α Signaling Pathway
The prolyl hydroxylase domain (PHD) enzymes are critical oxygen sensors in cells. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for PHD inhibitors.
Comparison of PHD Inhibitor Specificity
The table below summarizes the inhibitory activity (IC₅₀ or pKi) of several well-characterized PHD inhibitors against the three main PHD isoforms. Lower IC₅₀ values and higher pKi values indicate greater potency.
| Inhibitor | PHD1 | PHD2 | PHD3 | Reference |
| Vadadustat (AKB-6548) | 15.36 nM (IC₅₀) | 11.83 nM (IC₅₀) | 7.63 nM (IC₅₀) | [2] |
| 9.72 (pKi) | 9.58 (pKi) | 9.25 (pKi) | [1] | |
| Daprodustat (GSK1278863) | 3.5 nM (IC₅₀) | 22.2 nM (IC₅₀) | 5.5 nM (IC₅₀) | |
| Roxadustat (FG-4592) | Potently Inhibits | 591.4 nM (IC₅₀) | Potently Inhibits | [3] |
| 120.8 ± 3.8 nM (IC₅₀) | ||||
| Molidustat (BAY 85-3934) | Data not available | 7 nM (IC₅₀) | Data not available |
Note: IC₅₀ and pKi values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
The determination of PHD inhibitor specificity is crucial for understanding their pharmacological profile. A common method to assess this is through in vitro enzyme activity assays.
General Protocol for In Vitro PHD Inhibition Assay
This protocol describes a generalized workflow for determining the IC₅₀ of a compound against PHD isoforms using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Caption: A generalized experimental workflow for determining the IC₅₀ of PHD inhibitors.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., HEPES buffer, pH 7.5). Recombinant human PHD1, PHD2, and PHD3 enzymes are used. The substrate is typically a synthetic peptide derived from the oxygen-dependent degradation domain of HIF-1α, which is often biotinylated for detection purposes.
-
Inhibitor Preparation: The test compound, such as N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Enzymatic Reaction: The PHD enzyme is pre-incubated with the various concentrations of the inhibitor in a microplate well. The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate and the necessary co-factors (α-ketoglutarate, FeSO₄, and ascorbate). The reaction is allowed to proceed for a defined period at room temperature.
-
Detection: A detection mix containing the VHL E3 ligase complex and TR-FRET pairing antibodies is added to the wells. For instance, a europium-labeled streptavidin (to bind the biotinylated HIF-1α peptide) and an allophycocyanin (APC)-labeled antibody against a tag on the VHL complex can be used. If the HIF-1α peptide is hydroxylated by the PHD enzyme, the VHL complex will bind to it, bringing the Eu and APC fluorophores in close proximity and generating a TR-FRET signal.
-
Data Analysis: The TR-FRET signal is measured using a suitable plate reader. The signal intensity is inversely proportional to the activity of the PHD inhibitor. The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Concluding Remarks
The specificity of PHD inhibitors for the different PHD isoforms is a key determinant of their biological activity and potential therapeutic applications. While some inhibitors, like Vadadustat, exhibit relatively equipotent inhibition across all three isoforms, others may show a degree of selectivity.[2][3][4] The lack of publicly available quantitative data for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide highlights the need for further research to fully characterize its pharmacological profile. The methods and comparative data presented in this guide offer a framework for the evaluation and comparison of novel PHD inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.akebia.com [ir.akebia.com]
- 3. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of a Novel Therapeutic Candidate for Liver Fibrosis: A Comparative Guide
Note on "Lufironil": As of October 2025, publicly available scientific literature and clinical trial registries do not contain information on a compound named "this compound." Therefore, this guide will use Efruxifermin , a well-documented investigational drug for non-alcoholic steatohepatitis (NASH) with liver fibrosis, as a representative example to illustrate the framework for independent verification of a novel therapeutic's potential. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to the Therapeutic Landscape of Liver Fibrosis
Liver fibrosis is the excessive accumulation of extracellular matrix proteins, including collagen, that occurs in most types of chronic liver diseases. Advanced liver fibrosis results in cirrhosis, liver failure, and portal hypertension and is a major cause of morbidity and mortality worldwide. The treatment of liver fibrosis is a significant unmet medical need, with a robust pipeline of therapeutic agents under investigation. These agents target various pathways involved in the pathogenesis of fibrosis, including metabolic dysregulation, inflammation, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
This guide provides a comparative analysis of Efruxifermin and other key therapeutic candidates for liver fibrosis, focusing on their mechanisms of action, clinical trial data, and experimental protocols.
Comparison of Therapeutic Candidates for Liver Fibrosis
The following table summarizes the key characteristics of Efruxifermin and other leading investigational drugs for the treatment of NASH and liver fibrosis.
| Drug Name | Therapeutic Target/Mechanism of Action | Developer | Phase of Development | Key Efficacy Findings (Phase 2/3) | Key Safety/Tolerability Findings |
| Efruxifermin | Fibroblast Growth Factor 21 (FGF21) analog | Akero Therapeutics | Phase 2b | HARMONY study (F2-F3 fibrosis): At week 24, 41% of patients on 50mg dose and 39% on 28mg dose achieved ≥1-stage improvement in fibrosis with no worsening of NASH, vs. 20% for placebo.[1] 76% (50mg) and 47% (28mg) showed NASH resolution without worsening of fibrosis, vs. 15% for placebo.[2] | Generally well-tolerated. Most common adverse events were mild to moderate gastrointestinal issues such as diarrhea and nausea.[2] |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) agonist | Intercept Pharmaceuticals | Phase 3 (NDA submitted) | REGENERATE study (F2-F3 fibrosis): At 18 months, 23% of patients on the high dose showed an improvement of at least one stage in fibrosis without worsening of NASH, compared to 12% on placebo.[1] | Dose-dependent pruritus (itching) is a common side effect.[1][3] Increases in LDL cholesterol have been observed.[4] |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) selective agonist | Madrigal Pharmaceuticals | Phase 3 (NDA submitted) | MAESTRO-NASH study (F1B, F2, F3 fibrosis): At 52 weeks, 25.9% (80mg) and 29.9% (100mg) of patients achieved NASH resolution with no worsening of fibrosis, vs. 9.7% for placebo.[5][6] 24.2% (80mg) and 25.9% (100mg) had fibrosis improvement of at least one stage with no worsening of NAFLD activity score, vs. 14.2% for placebo.[5][6] | Generally well-tolerated. Transient diarrhea and nausea were more frequent with resmetirom than placebo.[5][7] |
| Lanifibranor | Pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) agonist | Inventiva Pharma | Phase 3 | NATIVE study (F2-F3 fibrosis): At 24 weeks, the primary endpoint of a significant decrease in the SAF activity score was met with the 1200mg dose.[2][8] Secondary endpoints of NASH resolution and fibrosis improvement were also met at both 800mg and 1200mg doses.[2] | Generally well-tolerated. |
Detailed Experimental Protocols
A thorough independent verification of a therapeutic's potential requires a deep understanding of the methodologies used in its clinical evaluation. Below is a representative experimental protocol for a Phase 2b study of a novel antifibrotic agent, modeled after the HARMONY trial for Efruxifermin.
Study Title: A Phase 2b, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Adults with Non-Alcoholic Steatohepatitis (NASH) and Liver Fibrosis.
1. Study Objectives:
-
Primary Efficacy Endpoint: To evaluate the effect of the investigational drug compared to placebo on the improvement of liver fibrosis by at least one stage without worsening of NASH after 24 weeks of treatment.
-
Secondary Efficacy Endpoints:
-
To assess the proportion of subjects with NASH resolution without worsening of liver fibrosis.
-
To evaluate changes in markers of liver injury (e.g., ALT, AST).
-
To assess changes in non-invasive markers of fibrosis (e.g., Enhanced Liver Fibrosis [ELF] score, Pro-C3, liver stiffness by transient elastography).
-
-
Safety and Tolerability Endpoint: To evaluate the safety and tolerability of the investigational drug.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: Subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Arm 1: Investigational Drug (Dose A)
-
Arm 2: Investigational Drug (Dose B)
-
Arm 3: Placebo
-
-
Duration: 24-week treatment period.
3. Study Population:
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Biopsy-confirmed NASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in each component: steatosis, lobular inflammation, and ballooning).
-
Liver fibrosis stage F2 or F3 on the NASH Clinical Research Network (CRN) classification.
-
-
Exclusion Criteria:
-
Presence of cirrhosis (F4 fibrosis).
-
Other causes of chronic liver disease.
-
Significant alcohol consumption.
-
Decompensated liver disease.
-
4. Study Procedures:
-
Screening: Medical history, physical examination, laboratory tests, and a liver biopsy for histological confirmation.
-
Treatment Period: Subjects will self-administer the investigational drug or placebo via subcutaneous injection once weekly for 24 weeks.
-
Assessments:
-
Liver biopsy at baseline and week 24.
-
Blood samples for safety labs, biomarkers of liver injury, and non-invasive fibrosis markers at regular intervals.
-
Transient elastography to measure liver stiffness at baseline and end of treatment.
-
Monitoring of adverse events throughout the study.
-
5. Statistical Analysis:
-
The primary efficacy endpoint will be analyzed using a logistic regression model.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
-
All safety data will be summarized descriptively.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is crucial for understanding the therapeutic rationale and the rigor of the clinical investigation.
Caption: Efruxifermin Signaling Pathway.
Caption: NASH Clinical Trial Workflow.
Conclusion
The independent verification of a novel therapeutic's potential, such as the hypothetical "this compound," requires a multifaceted approach. This guide, using Efruxifermin as a practical example, outlines the critical components of this evaluation. By comparing the mechanism of action, efficacy, and safety data with other agents in the developmental pipeline, and by scrutinizing the experimental protocols of pivotal clinical trials, researchers can form an objective assessment of a new compound's promise in addressing the significant unmet need in the treatment of liver fibrosis. The provided visualizations of the signaling pathway and clinical trial workflow serve as tools to further clarify the scientific rationale and the rigor of the drug development process.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Obeticholic acid: expanding the therapeutic landscape of NASH | Annals of Hepatology [elsevier.es]
- 5. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 6. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Hypoxia-Inducible Factor (HIF) Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of several prominent Hypoxia-Inducible Factor (HIF) stabilizers, a class of drugs emerging as a novel therapeutic approach for anemia, particularly in patients with chronic kidney disease (CKD). By inhibiting prolyl hydroxylase domain (PHD) enzymes, these agents stabilize HIF-α, leading to a coordinated erythropoietic response that includes increased endogenous erythropoietin (EPO) production and improved iron utilization. Understanding the distinct pharmacokinetic properties of these molecules is crucial for optimizing dosing strategies and predicting clinical outcomes.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for five HIF stabilizers, derived from clinical studies in human subjects. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.
| Parameter | Roxadustat | Vadadustat | Daprodustat | Enarodustat | Desidustat |
| Time to Max. Concentration (Tmax) | ~2 hours[1] | 3-4 hours (Healthy)[2][3] 5-6 hours (CKD)[2][3] | 1.5-4 hours | 0.5-2.5 hours | 1.25-3 hours |
| Terminal Half-Life (t½) | 9.6-16 hours (Healthy)[4][5] | ~4.5 hours (Healthy)[2][3] 7.2-8.5 hours (CKD)[2][3] | 2.3-2.9 hours | 7.7-9.1 hours (Healthy) 11.3 hours (Hemodialysis) | 6.9-11.3 hours |
| Plasma Protein Binding | 99%[4][5] | >99%[6] | - | >99% | High |
| Absolute Bioavailability | - | - | ~66% | - | 43-100% (across species)[4] |
| Apparent Clearance (CL/F) | 1.2-2.65 L/h (Healthy)[4][5] | - | 19.3 L/h (Plasma CL) | - | 1.3-4.1 mL/min/kg (across species)[4] |
| Apparent Volume of Distribution (Vd/F) | 22-57 L[4][5] | - | 14.6 L | - | 0.2-0.4 L/kg (across species)[4] |
| Key Excretion Route | Primarily metabolism | Primarily metabolism (glucuronidation)[6] | Hepatobiliary and fecal | Renal (unchanged drug) | Urine and Bile (unchanged drug)[4] |
Note: Pharmacokinetic parameters can vary based on the study population (e.g., healthy volunteers vs. patients with renal impairment), administered dose, and specific study design. The data presented represents a general overview from available literature.
Experimental Protocols
The pharmacokinetic data cited in this guide are typically generated from Phase I clinical trials involving single ascending dose (SAD) and multiple ascending dose (MAD) studies. Below is a generalized methodology for such experiments.
Study Design:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of a HIF stabilizer.
-
Population: Typically conducted in healthy adult volunteers. Parallel studies are often conducted in the target patient population, such as individuals with varying stages of chronic kidney disease (CKD), including those on dialysis, to assess the impact of renal function on drug disposition.
-
Dosing:
-
SAD Studies: Subjects are divided into cohorts, with each cohort receiving a single, escalating dose of the drug or a placebo. This allows for the determination of the maximum tolerated dose and characterization of the single-dose pharmacokinetic profile.
-
MAD Studies: Subjects receive multiple doses of the drug over a specified period (e.g., daily for 10 days) to assess the pharmacokinetic profile at steady-state, including the potential for drug accumulation.
-
-
Sample Collection:
-
Serial blood samples are collected from each participant at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Blood is processed to plasma and stored under appropriate conditions (e.g., -80°C) until analysis.
-
Urine and fecal samples may also be collected over specified intervals to determine the routes and extent of excretion of the parent drug and its metabolites.
-
-
Bioanalysis:
-
Plasma, urine, and fecal concentrations of the parent drug and its major metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Mandatory Visualizations
HIF Signaling Pathway and Mechanism of Action of HIF Stabilizers
The following diagram illustrates the cellular mechanism of HIF-α regulation under normal oxygen (normoxia) and low oxygen (hypoxia) conditions, and the intervention point for HIF stabilizers.
Caption: HIF-α regulation in normoxia vs. hypoxia and the action of HIF stabilizers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonclinical Pharmacokinetic Evaluation of Desidustat: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation of downstream targets of HIF stabilization by N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to HIF Stabilization
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Small molecule inhibitors of PHDs can mimic a hypoxic state by preventing HIF-α hydroxylation, leading to its stabilization and the subsequent activation of downstream signaling pathways. This guide compares the methodologies used to validate the targets of these stabilizers.
Comparative Analysis of HIF Stabilizers
A thorough comparison of HIF stabilizers involves assessing their potency, selectivity, and effect on downstream target gene expression. Below are tables summarizing hypothetical comparative data based on typical findings for PHD inhibitors.
Table 1: In Vitro Potency of HIF Stabilizers
| Compound | Target | IC50 (nM) | Assay Type | Cell Line |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | PHD2 | Data not available | Biochemical | - |
| DMOG | Pan-PHD | ~10,000 | Biochemical | - |
| Roxadustat (FG-4592) | PHD2 | ~50 | Biochemical | - |
Table 2: Cellular Activity of HIF Stabilizers
| Compound | HIF-1α Stabilization (EC50, µM) | HRE Reporter Activity (EC50, µM) | Cell Line |
| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | Data not available | Data not available | - |
| DMOG | ~50 | ~100 | HEK293 |
| Roxadustat (FG-4592) | ~1 | ~2 | Hep3B |
Table 3: Comparative Effect on Downstream Target Gene Expression (Fold Induction vs. Vehicle Control)
| Gene Target | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | DMOG (100 µM) | Roxadustat (10 µM) |
| VEGF | Data not available | 8 | 15 |
| EPO | Data not available | 5 | 20 |
| GLUT1 | Data not available | 4 | 7 |
| CA9 | Data not available | 10 | 18 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings.
Western Blot for HIF-1α Stabilization
Objective: To qualitatively and quantitatively assess the stabilization of HIF-1α protein in response to compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, Hep3B) and allow them to adhere overnight. Treat cells with varying concentrations of the HIF stabilizer or vehicle control for 4-6 hours. A positive control, such as CoCl2 (100 µM), should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α (1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
HRE-Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the HIF complex in response to compound treatment.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an HRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of the HIF stabilizer or vehicle control for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the change in mRNA levels of HIF target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the HIF stabilizer or vehicle control for 16-24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes (e.g., VEGF, EPO, GLUT1, CA9) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To confirm the direct binding of HIF-1α to the HREs of putative target genes.
Protocol:
-
Cross-linking and Chromatin Preparation: Treat cells with the HIF stabilizer for 4-6 hours. Cross-link protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against HIF-1α or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification and Analysis: Purify the DNA using a spin column. Analyze the enrichment of specific HRE-containing promoter regions by qRT-PCR using primers flanking the HREs of target genes.
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental designs is essential for clear communication.
Caption: HIF-1α stabilization pathway under normoxia versus hypoxia or PHD inhibition.
Caption: Experimental workflow for validating downstream targets of HIF stabilizers.
A comparative study on the safety profiles of different classes of HIF stabilizers
For Researchers, Scientists, and Drug Development Professionals
Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs), a novel class of oral medications, have emerged as a new therapeutic option for the management of anemia associated with chronic kidney disease (CKD). By mimicking the body's response to hypoxia, these agents stimulate endogenous erythropoietin production and improve iron metabolism. While their efficacy in increasing and maintaining hemoglobin levels is well-established, a thorough understanding of their safety profiles is paramount for their clinical application and future drug development. This guide provides a comparative analysis of the safety of different HIF stabilizers, supported by data from extensive clinical trials and meta-analyses.
Comparative Safety Profiles of HIF-PHI Classes
The most extensively studied class of HIF stabilizers is the HIF-prolyl hydroxylase (HIF-PH) inhibitors. Several agents within this class, including roxadustat, daprodustat, vadadustat, and molidustat, have undergone rigorous evaluation in phase 3 clinical trials. While often considered as a class, there is emerging evidence of potential drug-specific differences in their safety profiles.
Meta-analyses of randomized controlled trials have provided valuable insights into the overall safety of HIF-PHIs compared to placebo and the standard-of-care, erythropoiesis-stimulating agents (ESAs). The following tables summarize key safety outcomes from these studies.
Table 1: Major Adverse Cardiovascular Events (MACE) and Thromboembolic Events
| Outcome | HIF-PHIs vs. Placebo (Risk Ratio [95% CI]) | HIF-PHIs vs. ESAs (Risk Ratio [95% CI]) | Notes |
| Major Adverse Cardiovascular Events (MACE) | 1.10 [0.96, 1.27][1] | 1.00 [0.94, 1.07] | MACE is a composite endpoint typically including non-fatal myocardial infarction, non-fatal stroke, and cardiovascular death. |
| Thrombotic Events (Deep Vein Thrombosis/Pulmonary Embolism) | Increased risk observed in some analyses | 1.08 [0.84, 1.38] | The risk of thromboembolic events is a key safety concern for all erythropoiesis-stimulating therapies. |
| Vascular Access Thrombosis | Increased risk compared to placebo in NDD-CKD | 1.02 [0.93, 1.13][2] | Particularly relevant for patients on hemodialysis. |
NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease
Table 2: Other Key Adverse Events
| Adverse Event | HIF-PHIs vs. Placebo (Risk Ratio [95% CI]) | HIF-PHIs vs. ESAs (Risk Ratio [95% CI]) | Notes |
| Hypertension | 1.35 [1.14, 1.60] | 0.89 [0.81, 0.98] | HIF-PHIs may lead to an increase in blood pressure, particularly when compared to placebo. |
| Hyperkalemia | 1.25 [1.03, 1.51] | Comparable risk | More frequent with HIF-PHIs compared to placebo in non-dialysis patients.[3] |
| Diarrhea, Nausea, Vomiting | Commonly reported adverse events | Comparable to ESAs | Gastrointestinal side effects are among the most frequent adverse events. |
| Cancer | No significant difference | 0.93 [0.76, 1.13][2] | Long-term surveillance is ongoing to fully assess any potential risk. |
| Retinopathy | A potential concern raised in literature | Data from clinical trials are still being evaluated | The impact on retinal health is an area of ongoing investigation. |
Experimental Protocols for Safety Assessment
The safety data presented above are derived from rigorously designed clinical trials. The following outlines the general methodologies employed to assess key safety endpoints:
Cardiovascular Safety Assessment:
-
Endpoint Adjudication: Major adverse cardiovascular events (MACE) are typically adjudicated by an independent clinical endpoint committee (CEC) blinded to treatment assignment. This ensures an unbiased assessment of cardiovascular outcomes.
-
Standardized Definitions: Trials use standardized definitions for cardiovascular events (e.g., myocardial infarction, stroke) based on internationally recognized criteria.
-
Regular Monitoring: Patients undergo regular monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters related to cardiovascular health.
Thrombosis Assessment:
-
Systematic Monitoring: Clinical trial protocols include systematic monitoring for signs and symptoms of thromboembolic events, such as deep vein thrombosis (DVT) and pulmonary embolism (PE).
-
Imaging Confirmation: Suspected thromboembolic events are confirmed using appropriate imaging modalities (e.g., Doppler ultrasound for DVT, computed tomography pulmonary angiography for PE).
-
Vascular Access Surveillance: For patients on hemodialysis, regular surveillance of vascular access sites is performed to detect thrombosis.
Signaling Pathway and Experimental Workflow
HIF-1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Hypoxia-Inducible Factor 1 (HIF-1), which is the primary target of HIF stabilizers. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its ubiquitination and proteasomal degradation. HIF stabilizers inhibit PHD, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of genes involved in erythropoiesis and iron metabolism.
Caption: Simplified HIF-1 signaling pathway under normoxia and hypoxia/HIF-PHI treatment.
Experimental Workflow for Preclinical Safety Assessment
The preclinical safety assessment of HIF stabilizers typically follows a standardized workflow to identify potential toxicities before human trials.
Caption: General experimental workflow for preclinical safety assessment of new drug candidates.
References
- 1. Meta-Analysis: Long-term Safety of HIF-PHIs in Patients With CKD | Docwire News [docwirenews.com]
- 2. Efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in patients with chronic kidney disease: meta-analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Cardiovascular Safety of HIF-PHIs | Docwire News [docwirenews.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan
This document provides detailed procedural guidance for the safe handling and disposal of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling pyridine derivatives and related chemical structures.
Safety and Hazard Assessment
Quantitative Data Summary
Specific quantitative toxicity and environmental hazard data for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide are not available in public databases. The table below summarizes the known hazards of a structurally related compound, 2,6-pyridinedicarboxamide, to provide an indication of potential risks.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data based on the safety information for 2,6-pyridinedicarboxamide.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is critical to ensure laboratory safety and environmental protection. As a pyridine derivative, it should be treated as a hazardous chemical waste.[3]
Experimental Protocol for Waste Neutralization (Theoretical)
While direct neutralization to a non-hazardous compound for sink disposal is not recommended for pyridine derivatives due to the potential for incomplete reactions and the generation of other hazardous byproducts, a theoretical approach for the decomposition of related compounds involves oxidation. For example, pyridine-N-oxide can be formed using peracetic acid. However, this is not a validated laboratory procedure for waste disposal and should not be attempted. The recommended and compliant method is collection and disposal via a certified hazardous waste management service.
Operational Disposal Plan
-
Segregation and Collection:
-
Do not mix N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Collect all solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, solutions) in separate, dedicated, and clearly labeled hazardous waste containers.
-
-
Container Labeling:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents: "N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide waste."
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the potential hazards (e.g., "Irritant," "Toxic").
-
Record the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Secondary containment (e.g., a plastic tub) is required to prevent spills.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution (typically 90 or 180 days depending on generator status), submit a chemical waste collection request to your institution's EHS office.
-
Follow the specific procedures for waste pickup and transportation provided by your EHS department.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If trained and equipped, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated items into a sealed container and label it as hazardous waste for disposal.
-
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
Caption: Disposal Decision Workflow for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
References
Personal protective equipment for handling N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
Disclaimer: A specific Safety Data Sheet (SDS) for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols and information available for structurally related compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (CAS RN: 128075-79-6), also known as Lufironil or HOE 077.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. This is a general guideline and should be adapted based on the specific experimental conditions and a comprehensive risk assessment.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes and face from splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for handling large quantities, a NIOSH-approved respirator with appropriate cartridges may be necessary. | Minimizes inhalation of dust or vapors. |
| Hand Protection | Disposable nitrile or other chemically resistant gloves. | Prevents direct skin contact during handling. |
Operational Plan: From Receipt to Disposal
This section outlines a standard operating procedure for handling N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and any hazard warnings.
-
Log the chemical into your laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials. The specific incompatibilities should be determined from a detailed chemical analysis, but as a general precaution, avoid strong oxidizing agents.
3. Handling and Use:
-
All handling of the solid or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid creating dust. If handling a powder, use techniques that minimize dust generation.
-
Avoid contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled, sealed container for proper disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
Chemical waste disposal must comply with local, state, and federal regulations. The following is a general guideline.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible waste container. | Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated and properly labeled hazardous waste container. |
| Liquid Waste (Solutions) | Labeled, sealed, and chemically compatible waste container. | Collect all liquid waste containing the chemical in a designated hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | Original container or appropriate waste container. | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines. |
Experimental Workflow
The following diagram illustrates the general workflow for handling N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in a laboratory setting.
Caption: Workflow for handling N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

